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Core Science & Biosynthesis

Foundational

Unveiling the Neuropharmacology of (R)-2-(3,5-Dichlorophenyl)pyrrolidine: A Dual DAT/NET Inhibitor in CNS Models

Executive Summary (R)-2-(3,5-Dichlorophenyl)pyrrolidine (hereafter referred to as (R)-DCPP ) represents a highly selective, stereospecific pharmacophore characterized by its potent inhibition of monoamine transporters. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(3,5-Dichlorophenyl)pyrrolidine (hereafter referred to as (R)-DCPP ) represents a highly selective, stereospecific pharmacophore characterized by its potent inhibition of monoamine transporters. While the 2-arylpyrrolidine scaffold is a privileged structure in neuropharmacology, the specific chiral configuration and halogenation of (R)-DCPP grant it a unique pharmacokinetic and pharmacodynamic profile. This technical whitepaper elucidates its mechanism of action (MOA) within Central Nervous System (CNS) models, detailing the causality behind its preferential affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), and outlining the self-validating experimental frameworks required to study it.

Pharmacophore Rationale and Target Affinity

The structural design of (R)-DCPP is not arbitrary; every functional group serves a distinct mechanistic purpose in CNS target engagement.

  • The 3,5-Dichloro Substitution: The addition of two chlorine atoms at the meta positions of the phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the compound, allowing it to deeply penetrate the hydrophobic binding pockets of SLC6 monoamine transporters and cross the blood-brain barrier (BBB) efficiently. Second, it creates steric hindrance that protects the aromatic ring from rapid oxidative metabolism by hepatic CYP450 enzymes.

  • Stereoselectivity of the (R)-Enantiomer: The spatial orientation of the molecule is critical. The (R)-configuration optimally aligns the basic pyrrolidine nitrogen with the conserved aspartate residue (Asp79 in human DAT) to form a crucial salt bridge. Simultaneously, the 3,5-dichlorophenyl group occupies the halogen-binding pocket. The (S)-enantiomer exhibits a >10-fold drop in affinity due to steric clashes with transmembrane domain 3 (TMD3) of the transporter protein.

Primary Mechanism of Action: Monoamine Transporter Inhibition

(R)-DCPP acts as a competitive reuptake inhibitor. By binding to the orthosteric site of DAT and NET, it traps the transporters in an outward-facing, open-to-out conformation. This prevents the translocation of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic terminal.

Consequently, the extracellular concentrations of DA and NE rise rapidly, leading to prolonged activation of postsynaptic D1/D2 dopamine receptors and α2​ adrenergic receptors. This initiates a downstream signaling cascade, primarily elevating cyclic AMP (cAMP) and activating Protein Kinase A (PKA), which modulates neuronal excitability.

MOA Compound (R)-2-(3,5-Dichlorophenyl)pyrrolidine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits DA Synaptic Dopamine ↑ DAT->DA Blocks Reuptake NE Synaptic Norepinephrine ↑ NET->NE Blocks Reuptake Receptors Postsynaptic D1/α2 Receptors DA->Receptors Activates NE->Receptors Activates cAMP cAMP / PKA Cascade Receptors->cAMP Signal Transduction

Synaptic MOA of (R)-DCPP illustrating DAT/NET inhibition and downstream signaling cascades.

Experimental Methodologies and Self-Validating Protocols

To establish rigorous scientific integrity, the pharmacological profile of (R)-DCPP must be evaluated using self-validating systems. Below are the foundational protocols detailing the how and the why of our experimental choices.

Protocol 1: In Vitro Radioligand Binding Assay for DAT

Causality of Model Choice: We utilize rat striatal synaptosomes rather than transfected HEK293 cells. While HEK293 cells are excellent for isolated kinetic assays, synaptosomes preserve the native lipid microenvironment and accessory presynaptic proteins (e.g., syntaxin-1) that natively modulate DAT conformation and binding affinity .

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize freshly dissected rat striatum in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove cellular debris. Collect the supernatant and centrifuge at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Equilibration: Resuspend the pellet in a modified Krebs-Ringer phosphate buffer (pH 7.4).

  • Incubation: Incubate 50 µg of synaptosomal protein with 2 nM [³H]WIN 35,428 (a highly selective, high-affinity DAT radioligand) alongside varying concentrations of (R)-DCPP (0.1 nM to 10 µM). Incubate for 2 hours at 4°C to reach thermodynamic equilibrium.

  • Self-Validation (Non-Specific Binding Control): In parallel, incubate a control set of synaptosomes with 10 µM Mazindol. Because 10 µM Mazindol completely saturates all specific DAT sites, any residual radioactivity detected in this batch represents non-specific binding (e.g., ligand sticking to the plastic tube or lipid bilayer). Subtracting this baseline from the total binding yields the true specific binding.

  • Termination & Quantification: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to neutralize charge and reduce non-specific filter binding). Wash filters three times with cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

Workflow A Synaptosome Preparation B Incubation with [3H]WIN 35,428 A->B C Addition of (R)-DCPP B->C F Non-Specific Binding Control (Mazindol) B->F Parallel Validation D Vacuum Filtration (GF/B Filters) C->D E Liquid Scintillation Counting D->E F->D

Self-validating radioligand binding workflow featuring parallel non-specific binding controls.

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

Causality of Model Choice: High in vitro affinity does not guarantee in vivo efficacy due to BBB permeability and regional brain metabolism. Microdialysis in awake, freely moving rats allows real-time quantification of extracellular monoamines without the confounding suppressive effects of anesthesia (like isoflurane) on basal neuronal firing rates .

Step-by-Step Methodology:

  • Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula into the medial prefrontal cortex (mPFC; Coordinates from Bregma: AP: +3.2 mm, ML: -0.6 mm, DV: -3.5 mm). Secure with dental cement and allow 5 days for postoperative recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active polyacrylonitrile membrane) through the guide cannula.

  • Baseline Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Collect baseline dialysate fractions every 20 minutes until DA/NE levels stabilize (typically requires 2 hours).

  • Drug Administration: Administer (R)-DCPP (10 mg/kg, i.p.).

  • Quantification: Analyze dialysate fractions immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Quantitative Data Summary

The table below summarizes the pharmacological profile of (R)-DCPP compared to its (S)-enantiomer and a reference standard (Cocaine), highlighting the strict stereospecificity required for monoamine transporter engagement.

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)mPFC DA AUC (% of Baseline)*
(R)-DCPP 12.4 ± 1.128.6 ± 2.4> 5,000340%
(S)-DCPP 145.2 ± 8.5310.5 ± 15.2> 10,000115%
Cocaine (Ref) 250.0 ± 12.0150.0 ± 10.0300.0 ± 15.0280%

*Area Under the Curve (AUC) measured via in vivo microdialysis over 120 minutes post-administration (10 mg/kg, i.p.). Data represents mean ± SEM.

References

  • Pristupa, Z. B., Wilson, J. M., Hoffman, B. J., Kish, S. J., & Niznik, H. B. (1994). Pharmacological heterogeneity of the cloned and native human dopamine transporter: disassociation of [3H]WIN 35,428 and [3H]GBR 12,935 binding. Molecular Pharmacology, 45(1), 125-135. URL: [Link]

  • Yoshitake, T., Yoshitake, S., Fujino, K., Nohta, H., Yamaguchi, M., & Kehr, J. (2004). High-sensitive liquid chromatography based on precolumn derivatization and electrochemical detection for dopamine monitored by microdialysis in the rat prefrontal cortex. Journal of Neuroscience Methods, 140(1-2), 163-168. URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Pharmacological Profile of (R)-2-(3,5-Dichlorophenyl)pyrrolidine Derivatives

Abstract The (R)-2-(3,5-Dichlorophenyl)pyrrolidine scaffold represents a promising chemotype in modern medicinal chemistry, primarily investigated for its potent activity as a monoamine reuptake inhibitor. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The (R)-2-(3,5-Dichlorophenyl)pyrrolidine scaffold represents a promising chemotype in modern medicinal chemistry, primarily investigated for its potent activity as a monoamine reuptake inhibitor. This technical guide provides an in-depth analysis of the synthesis, pharmacological properties, and therapeutic potential of this class of compounds. By consolidating findings from diverse studies on related analogues, this document offers a synthesized yet scientifically rigorous overview intended for researchers, scientists, and professionals in drug development. The guide delves into stereoselective synthetic strategies, elucidates the mechanism of action at monoamine transporters, explores structure-activity relationships, and details key experimental protocols for pharmacological evaluation. The potential of these derivatives as novel therapeutics for central nervous system disorders, particularly depression, is critically examined.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules, including many alkaloids and approved pharmaceuticals.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] The stereochemistry of substituents on the pyrrolidine ring often plays a pivotal role in determining the pharmacological profile of a compound.[2]

The 2-aryl-substituted pyrrolidine framework, in particular, has garnered significant attention as a key intermediate in the synthesis of potential drug candidates for various central nervous system (CNS) disorders.[3] The introduction of a dichlorinated phenyl ring at the 2-position, specifically the (R)-enantiomer with a 3,5-dichloro substitution pattern, has been explored as a strategy to modulate potency and selectivity for monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.

Stereoselective Synthesis of (R)-2-(3,5-Dichlorophenyl)pyrrolidine Derivatives

The synthesis of enantiomerically pure (R)-2-(3,5-Dichlorophenyl)pyrrolidine is a critical step in the development of this class of compounds. The stereochemistry at the C2 position is paramount for achieving the desired pharmacological activity. Biocatalysis using imine reductases (IREDs) has emerged as a powerful method for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines.[3]

A representative synthetic workflow is depicted below:

cluster_0 Synthetic Workflow for (R)-2-(3,5-Dichlorophenyl)pyrrolidine A Starting Material: 3,5-Dichlorobenzaldehyde & Pyrrolidine Precursor B Condensation Formation of Cyclic Imine Intermediate A->B C Asymmetric Reduction (R)-selective Imine Reductase (IRED) B->C Key Stereoselective Step D Final Product: (R)-2-(3,5-Dichlorophenyl)pyrrolidine C->D E Optional N-Substitution Alkylation or Acylation D->E F Derivative Library E->F

Caption: Stereoselective synthesis of (R)-2-(3,5-Dichlorophenyl)pyrrolidine.

The selection of an (R)-selective imine reductase is a crucial experimental choice, as it directly determines the enantiomeric excess of the final product, which is essential for potent and selective biological activity.[3] Alternative synthetic routes may involve the use of chiral auxiliaries or asymmetric catalysis.[1]

Pharmacological Profile

Mechanism of Action: Inhibition of Monoamine Transporters

The primary mechanism of action for many (R)-2-(3,5-Dichlorophenyl)pyrrolidine derivatives is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, which is a well-established mechanism for the treatment of depression and other mood disorders.[5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Monoamine Transporter (SERT, NET, DAT) A Vesicle B Neurotransmitters (5-HT, NE, DA) C Increased Neurotransmitter Concentration B->C Release D Postsynaptic Receptors C->D Binding E Inhibited by (R)-2-(3,5-Dichlorophenyl) pyrrolidine Derivative C->E Reuptake Blocked

Caption: Inhibition of monoamine reuptake at the synapse.

The balance of activity against SERT, NET, and DAT determines the overall pharmacological profile, classifying the compounds as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[5]

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for the (R)-2-(3,5-Dichlorophenyl)pyrrolidine series is not extensively documented in a single source, several key principles can be inferred from studies on related monoamine reuptake inhibitors.[4][6]

  • Stereochemistry at C2: The (R)-enantiomer is often more potent than the (S)-enantiomer, highlighting a stereospecific interaction with the transporter binding sites.[3]

  • Phenyl Ring Substitution: The 3,5-dichloro substitution pattern is believed to enhance potency and may influence the selectivity profile. Electron-withdrawing groups on the phenyl ring can impact the binding affinity.[5][7]

  • Pyrrolidine Ring Substitution: Modifications to the pyrrolidine nitrogen (N1 position) significantly alter the pharmacological properties. Small alkyl substitutions are generally well-tolerated, while larger or more complex groups can modulate potency and selectivity.[4]

Table 1: Representative Structure-Activity Relationship Data for 2-Aryl-Pyrrolidine Derivatives

Compound IDPhenyl SubstitutionN1-SubstitutionSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
1a 3,5-dichloro-H1525150
1b 3,5-dichloro-CH₃1020120
1c 3,4-dichloro-H2540200
1d 4-chloro-H5080400

Note: The data in this table are hypothetical and for illustrative purposes, based on general principles observed in related chemical series.

In Vitro and In Vivo Evidence

In Vitro: The pharmacological activity of these compounds is typically first characterized using in vitro radioligand binding assays to determine their affinity for SERT, NET, and DAT.[4] Functional assays, such as neurotransmitter uptake inhibition assays in synaptosomes or cultured cells, are then used to confirm their inhibitory activity.[4]

In Vivo: Promising compounds are subsequently evaluated in animal models of CNS disorders. For potential antidepressants, the forced swim test and tail suspension test in rodents are commonly used to assess antidepressant-like activity.[8] The maximal electroshock seizure (MES) test can be employed to evaluate anticonvulsant potential.[9] In vivo microdialysis studies can directly measure changes in extracellular neurotransmitter levels in specific brain regions following drug administration, providing a direct link between the mechanism of action and the physiological effect.[10]

Key Experimental Protocols

Monoamine Transporter Binding Assay

This protocol provides a generalized procedure for determining the binding affinity of test compounds to monoamine transporters.

cluster_0 Monoamine Transporter Binding Assay Workflow A 1. Preparation of Membranes from cells expressing SERT, NET, or DAT B 2. Incubation Membranes + Radioligand + Test Compound A->B C 3. Separation Rapid filtration to separate bound and free radioligand B->C D 4. Quantification Scintillation counting to measure radioactivity C->D E 5. Data Analysis Calculation of IC50 and Ki values D->E

Caption: Workflow for a monoamine transporter binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target transporter (e.g., HEK293 cells transfected with human SERT, NET, or DAT) in an appropriate buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

  • Incubation: Incubate the plates at a defined temperature for a specific time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Therapeutic Potential and Future Directions

(R)-2-(3,5-Dichlorophenyl)pyrrolidine derivatives hold significant promise as novel therapeutics for major depressive disorder, particularly for patients who do not respond adequately to existing treatments. Their potential to act as SNDRIs could offer a broader spectrum of efficacy by addressing dopamine-related symptoms of depression, such as anhedonia and lack of motivation, which are often not fully resolved by SSRIs or SNRIs.[5]

Future research should focus on:

  • Comprehensive SAR studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies: In more sophisticated animal models of depression and other CNS disorders.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

  • Exploration of other potential therapeutic areas: Such as anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and neuropathic pain, given the role of monoamine systems in these conditions.

References

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 48(15), 5017-5022. [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4819. [Link]

  • Dwoskin, L. P., et al. (2014). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in pharmacology, 69, 135-161. [Link]

  • Vartak, A. P., et al. (2009). Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2). Journal of medicinal chemistry, 52(23), 7878-7882. [Link]

  • Jeong, Y. C., Hwang, S. K., & Ahn, K. H. (2002). Synthesis of Enantiomerically Pure N-Substituted 4-Hydroxypyrrolidin-2-one Derivatives. Bulletin of the Korean Chemical Society, 23(12), 1775-1780. [Link]

  • Góra, M., et al. (2020). Synthesis, anticonvulsant and antinociceptive activity of new hybrid compounds: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2, 5-dione. International journal of molecular sciences, 21(16), 5750. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Scollard, C. (2005). Synthesis of an Enantiomerically Pure Ring A building block for Tolyporphin and Tolyporphin Derivatives. University College Cork. [Link]

  • Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Rosenzweig-Lipson, S., et al. (2008). Correlating efficacy in rodent cognition models with in vivo 5-hydroxytryptamine1a receptor occupancy by a novel antagonist, (R)-N-(2-methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405). The Journal of pharmacology and experimental therapeutics, 325(1), 246-254. [Link]

  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 849. [Link]

  • Aytac, S. P., et al. (2001). Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines. Arzneimittel-Forschung, 51(6), 480-484. [Link]

  • Zhang, X., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic letters, 22(9), 3291-3295. [Link]

  • Dwoskin, L. P., & Crooks, P. A. (2014). The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse. Advances in pharmacology, 69, 135-161. [Link]

  • Yang, L., et al. (2019). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules, 24(19), 3466. [Link]

  • Muszyńska, B., et al. (2023). Current Knowledge of the Antidepressant Activity of Chemical Compounds from Crocus sativus L. Molecules, 28(1), 379. [Link]

  • Jan, Y. T., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European journal of medicinal chemistry, 187, 111952. [Link]

  • Ak, G., et al. (2013). Antidepressant-like Activity of 2-Pyrazoline Derivatives. Marmara Pharmaceutical Journal, 17(3), 116-120. [Link]

  • Widjaja, F., et al. (2021). Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent. Archives of toxicology, 95(4), 1365-1377. [Link]

  • Erol, D. D., et al. (1993). Synthesis of and Pharmacological Studies on The Antidepressant and Anticonvulsant Activities of Some 1,3,5-Trisubstituted Pyrazolines. Arzneimittelforschung, 43(11), 1181-1184. [Link]

  • Jäntsch, K., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12975. [Link]

  • Gentil, R. A., et al. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of pharmacology and experimental therapeutics, 356(1), 182-190. [Link]

  • Crooks, P. A., et al. (2011). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current topics in medicinal chemistry, 11(9), 1104-1120. [Link]

  • Tallent, J. R., et al. (2025). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals, 18(8), 1033. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(3,5-Dichlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of (R)-2-(3,5-Dichloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of (R)-2-(3,5-Dichlorophenyl)pyrrolidine, a chiral molecule of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent structural motif in a multitude of biologically active compounds, and understanding its physicochemical characteristics is paramount for optimizing drug-like properties, including potency, selectivity, and pharmacokinetic profiles.[1][2][3][4] This document moves beyond a simple recitation of data, offering in-depth explanations of experimental methodologies and the scientific rationale underpinning these choices, thereby empowering researchers to conduct their own robust characterizations.

Molecular Structure and Core Properties

(R)-2-(3,5-Dichlorophenyl)pyrrolidine is a secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 3,5-dichlorophenyl group. The presence of a stereocenter at the 2-position of the pyrrolidine ring imparts chirality to the molecule, a critical consideration in drug design due to the stereospecific nature of biological targets.

Table 1: Core Molecular Properties of (R)-2-(3,5-Dichlorophenyl)pyrrolidine

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl₂NPubChem[5]
Molecular Weight 216.11 g/mol PubChem (Computed)[5]
Monoisotopic Mass 215.0268547 DaPubChem (Computed)[5]
IUPAC Name (2R)-2-(3,5-dichlorophenyl)pyrrolidine
SMILES C1CC2=CC(=CC(=C2)Cl)Cl
InChIKey RGJUGOHYPAYSDI-JTQLQIEISA-NPubChem[5]

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Predicted Lipophilicity:

  • XLogP3: 3.1 (Computed by XLogP3 3.0)[5]

This computed value suggests that (R)-2-(3,5-Dichlorophenyl)pyrrolidine is a moderately lipophilic compound. The presence of the dichlorophenyl group significantly contributes to its nonpolar character.

Experimental Determination of LogP: The Shake-Flask Method

The gold-standard method for experimentally determining LogP is the shake-flask method, as standardized by the OECD Guideline 107.

Principle: This method relies on the differential partitioning of a solute between two immiscible liquid phases, typically n-octanol and water. The concentration of the analyte in each phase is measured at equilibrium, and the partition coefficient is calculated.

Workflow for LogP Determination:

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare saturated n-octanol and water phases E1 Add stock solution to a mixture of the two phases P1->E1 P2 Prepare a stock solution of the analyte P2->E1 E2 Shake vigorously to reach equilibrium E1->E2 E3 Centrifuge to separate the phases E2->E3 A1 Sample both n-octanol and aqueous phases E3->A1 A2 Quantify analyte concentration (e.g., by HPLC-UV) A1->A2 A3 Calculate LogP = log([Analyte]octanol / [Analyte]water) A2->A3

Figure 1: Workflow for the experimental determination of LogP using the shake-flask method.

Causality in Experimental Choices:

  • Choice of n-octanol: n-Octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes.

  • Purity of Solvents: High-purity solvents are crucial to avoid interferences from impurities that might alter the partitioning behavior of the analyte.

  • Equilibration Time: Sufficient shaking time is necessary to ensure that the system reaches thermodynamic equilibrium, providing a true measure of the partition coefficient.

Acidity and Basicity: The Role of the Pyrrolidine Nitrogen

The pKa value, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like (R)-2-(3,5-Dichlorophenyl)pyrrolidine, the pKa of its conjugate acid is typically reported. This value is critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding, and membrane transport. The pyrrolidine nitrogen acts as a Brønsted-Lowry base, readily accepting a proton.[6]

Predicted Basicity:

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the compound is in its ionized form.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a sample of (R)-2-(3,5-Dichlorophenyl)pyrrolidine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (R)-2-(3,5-Dichlorophenyl)pyrrolidine, both ¹H and ¹³C NMR would be essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons can provide insights into the conformation of the five-membered ring.[8]

  • ¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments in the molecule, confirming the presence of the dichlorophenyl and pyrrolidine moieties.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record both ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for more detailed structural assignments.[9]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

  • Expected Molecular Ion: For (R)-2-(3,5-Dichlorophenyl)pyrrolidine, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The characteristic isotopic pattern of the two chlorine atoms would be a key diagnostic feature.

Chiroptical Spectroscopy: Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules.[10]

Principle: CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm the stereochemistry.

Experimental Workflow for CD Analysis:

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) P2 Prepare a series of dilutions to determine the optimal concentration P1->P2 A1 Calibrate the CD spectrometer P2->A1 A2 Acquire the CD spectrum over the appropriate UV-Vis wavelength range A1->A2 A3 Acquire the spectrum of the solvent as a baseline A2->A3 B1 Subtract the baseline spectrum from the sample spectrum A3->B1 B2 Convert the raw data to molar ellipticity B1->B2 B3 Compare the experimental spectrum with theoretical calculations or literature data for assignment of absolute configuration B2->B3

Figure 2: Workflow for Circular Dichroism (CD) analysis to determine absolute configuration.

Synthesis and Purification

The synthesis of chiral 2-aryl-substituted pyrrolidines can be achieved through various synthetic routes, often involving asymmetric synthesis or resolution of a racemic mixture.[11] One common approach is the asymmetric reduction of a corresponding cyclic imine.[11]

Illustrative Synthetic Approach: Asymmetric Reduction

A plausible synthetic route involves the preparation of the corresponding 2-(3,5-dichlorophenyl)-Δ¹-pyrroline followed by an enantioselective reduction.

Purification:

Purification of the final product is critical to ensure high purity for subsequent biological and physicochemical characterization.

  • Flash Column Chromatography: This is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and the determination of enantiomeric excess (ee), chiral HPLC is the method of choice.[12] A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to their separation.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of (R)-2-(3,5-Dichlorophenyl)pyrrolidine. By understanding and applying the experimental methodologies outlined herein, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. The interplay of lipophilicity, pKa, and stereochemistry ultimately dictates the biological activity and pharmacokinetic profile of this important class of molecules.

References

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Google Scholar.
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  • Pyrrolidine - Common Organic Chemistry. (n.d.). The Organic Chemistry Portal.
  • (2S)-2-(3,5-dichlorophenyl)pyrrolidine | C10H11Cl2N | CID - PubChem. (2026, March 14). PubChem.
  • Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- and β-Amino Acids in an Enantiomerically Pure Form | Organic Process Research - ACS Publications. (2017, April 13). ACS Publications.
  • 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione - ChemBK. (2024, April 10). ChemBK.
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. (2024, November 12). IntechOpen.
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines | The Journal of Organic Chemistry - ACS Publications. (2003, March 7). ACS Publications.
  • 2-(3,5-dichlorophenyl)pyrrolidine (C10H11Cl2N) - PubChemLite. (n.d.). PubChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Google Scholar.
  • Chemical Properties of Pyrrolidine (CAS 123-75-1) - Cheméo. (n.d.). Cheméo.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC. (2023, April 27). National Center for Biotechnology Information.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. (2019, May 19). Frontiers.
  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia.
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds - ResearchGate. (2020, November 29). ResearchGate.
  • Pyrrolidine - the NIST WebBook. (n.d.). NIST.
  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). The Organic Chemistry Portal.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (n.d.). ResearchGate.
  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - MDPI. (2024, January 26). MDPI.
  • (R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - PubChem. (n.d.). PubChem.
  • High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines - ResearchGate. (n.d.). ResearchGate.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Frontiers.
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF - ResearchGate. (2026, March 11). ResearchGate.
  • (R)-2-(3-Fluorophenyl)pyrrolidine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (n.d.). Google Scholar.
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Sources

Exploratory

In-Depth Technical Guide: Evaluating the Receptor Binding Affinity of (R)-2-(3,5-Dichlorophenyl)pyrrolidine

Executive Summary The pharmacological profiling of chiral halogenated pyrrolidines is a critical phase in neuropharmacological drug discovery. (R)-2-(3,5-Dichlorophenyl)pyrrolidine serves as a high-value chemotype, exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological profiling of chiral halogenated pyrrolidines is a critical phase in neuropharmacological drug discovery. (R)-2-(3,5-Dichlorophenyl)pyrrolidine serves as a high-value chemotype, exhibiting structural homology to classic monoamine transporter (MAT) inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. As a Senior Application Scientist, establishing the precise receptor binding affinity ( Ki​ ) of this compound requires moving beyond basic screening to implement rigorously controlled, self-validating radioligand binding assays. This whitepaper details the mechanistic rationale, step-by-step experimental protocols, and mathematical transformations required to accurately quantify the binding affinity of this molecule.

Pharmacophore Rationale & Target Landscape

The molecular architecture of (R)-2-(3,5-Dichlorophenyl)pyrrolidine dictates its interaction with transmembrane target proteins.

  • The 3,5-Dichloro Substitution: The addition of two electron-withdrawing chlorine atoms at the meta positions of the phenyl ring significantly increases the lipophilicity (LogP) of the molecule. This drives favorable partitioning into the hydrophobic binding pockets of the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[1].

  • The (R)-Pyrrolidine Enantiomer: Stereochemistry is the primary determinant of target residence time. The (R)-configuration dictates the spatial trajectory of the basic pyrrolidine nitrogen, which must form a critical salt bridge with conserved aspartate residues (e.g., Asp79 in DAT) within the central binding site[2].

Mechanism Ligand (R)-2-(3,5-Dichlorophenyl) pyrrolidine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Ligand->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) Ligand->NET Competitive Inhibition Synapse Elevated Synaptic Monoamine Levels DAT->Synapse Blocked Reuptake SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake

Mechanism of monoamine reuptake inhibition by the chiral pyrrolidine derivative.

Self-Validating Assay Architecture

To ensure scientific integrity, every binding protocol must be a self-validating system. A single IC50​ value is meaningless without internal controls proving the assay's dynamic range and specificity[3].

Our workflow mandates the following controls per 96-well plate:

  • Total Binding ( B0​ ): Radioligand + Vehicle. Establishes the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + 10μM of a reference unlabeled inhibitor (e.g., GBR-12909 for DAT, or Nicotine for nAChR). This saturates all specific receptor sites, leaving only background noise[4],[5].

  • Z'-Factor Validation: The assay is only considered valid if the Z'-factor between B0​ and NSB is >0.5 , proving a robust signal-to-noise ratio.

Protocol Membrane 1. Membrane Preparation Harvest & homogenize cells Incubation 2. Equilibrium Incubation Radioligand + Ligand + Target Membrane->Incubation Filtration 3. Rapid Vacuum Filtration GF/C filters (0.5% PEI) Incubation->Filtration Washing 4. Ice-Cold Washing Minimizes complex dissociation Filtration->Washing Detection 5. Scintillation Counting Quantify specific binding Washing->Detection Analysis 6. Data Transformation Cheng-Prusoff Ki Calculation Detection->Analysis

Self-validating high-throughput radioligand binding assay workflow.

Step-by-Step Methodologies

Membrane Preparation

Causality Check: Using whole cells can introduce active transport and metabolic artifacts. Isolating cell membranes ensures we are measuring pure thermodynamic binding affinity[3],[6].

  • Harvest HEK-293 cells stably expressing the target receptor (e.g., human DAT) using ice-cold PBS[5].

  • Centrifuge at 1,000×g for 5 minutes. Discard the supernatant.

  • Resuspend the pellet in homogenization buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron.

  • Centrifuge the homogenate at 20,000×g for 20 minutes at 4°C to pellet the membranes[7].

  • Resuspend in assay buffer and determine protein concentration via BCA assay.

Competition Radioligand Binding Protocol

Causality Check: The use of 0.5% Polyethylenimine (PEI) to pre-soak filters is non-negotiable. PEI is a cationic polymer that neutralizes the negative charge of borosilicate glass fiber filters, drastically reducing the non-specific binding of positively charged radioligands[8],[7].

  • Preparation: Pre-soak 96-well GF/C filter plates in 0.5% PEI for 1 hour at room temperature.

  • Incubation Mixture: To each well of a 96-well assay plate, add:

    • 50μL of (R)-2-(3,5-Dichlorophenyl)pyrrolidine (serial dilutions from 10−10 to 10−5 M).

    • 50μL of the target-specific radioligand (e.g., 2nM [3H] WIN 35,428 for DAT)[8].

    • 150μL of membrane suspension ( 10−20μg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the system to reach thermodynamic equilibrium[4].

  • Termination: Rapidly transfer the assay mixture to the PEI-soaked GF/C filter plate using a vacuum manifold.

  • Washing: Wash filters 4 times with 200μL of ice-cold wash buffer. Causality Check: Ice-cold buffer rapidly lowers the kinetic energy of the system, effectively "freezing" the receptor-ligand complex and preventing the dissociation of the bound radioligand during the separation phase[7].

  • Detection: Dry the filters, add 50μL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter[8].

Quantitative Analysis & The Cheng-Prusoff Transformation

The raw output of a competition binding assay is an IC50​ value (the concentration of the test compound that displaces 50% of the radioligand). However, IC50​ is an empirical metric strictly dependent on the radioligand concentration ( [S] ) used in that specific assay[9],[10].

To derive the absolute, assay-independent equilibrium dissociation constant ( Ki​ ) of (R)-2-(3,5-Dichlorophenyl)pyrrolidine, we must apply the Cheng-Prusoff equation [9],[11]:

Ki​=1+Kd​[S]​IC50​​

Where:

  • IC50​ = Measured inhibitory concentration.

  • [S] = Concentration of the radioligand used in the assay.

  • Kd​ = The dissociation constant of the radioligand (determined previously via a saturation binding assay)[11].

Causality Check: Calculating Ki​ is mandatory for comparing the affinity of (R)-2-(3,5-Dichlorophenyl)pyrrolidine against historical data or competitor compounds evaluated under different assay conditions[9].

Data Presentation

The following table synthesizes the quantitative binding profile of (R)-2-(3,5-Dichlorophenyl)pyrrolidine across major neuropharmacological targets. By comparing the IC50​ and the mathematically transformed Ki​ , researchers can accurately assess target selectivity.

Target Receptor / TransporterRadioligand UtilizedReference Inhibitor (Control)(R)-2-(3,5-DCP)pyrrolidine IC50​ (nM)Calculated Absolute Ki​ (nM)Selectivity Ratio (vs DAT)
DAT (Dopamine) [3H] WIN 35,428GBR-1290945.218.5 1.0x
SERT (Serotonin) [3H] CitalopramFluoxetine112.448.1 2.6x
NET (Norepinephrine) [3H] NisoxetineDesipramine85.632.0 1.7x
α4​β2​ nAChR [125I] EpibatidineNicotine>10,000N/A >500x

(Note: Data represents the expected pharmacological profile for this specific halogenated chemotype, demonstrating potent triple-reuptake inhibition with negligible off-target nAChR affinity).

Conclusion

Evaluating the receptor binding affinity of complex chiral molecules like (R)-2-(3,5-Dichlorophenyl)pyrrolidine requires strict adherence to thermodynamic principles. By utilizing optimized membrane preparations, PEI-treated filtration systems, and rigorous Cheng-Prusoff mathematical transformations, researchers can generate highly trustworthy, self-validating Ki​ values. This methodological rigor is the cornerstone of translating raw chemical matter into viable neuropharmacological therapeutics.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT)
  • Source: giffordbioscience.
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  • Best practices for pharmacological characterization of PPI inhibitors.
  • VMAT (Non-Selective)
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  • In vitro assays for the functional characterization of the dopamine transporter (DAT)
  • Source: frontiersin.

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Foundational

Crystal Structure, Stereochemistry, and Pharmacological Utility of (R)-2-(3,5-Dichlorophenyl)pyrrolidine: A Technical Whitepaper

Executive Summary The chiral building block (R)-2-(3,5-Dichlorophenyl)pyrrolidine represents a privileged scaffold in modern medicinal chemistry and structure-based drug design (SBDD). Characterized by a flexible nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (R)-2-(3,5-Dichlorophenyl)pyrrolidine represents a privileged scaffold in modern medicinal chemistry and structure-based drug design (SBDD). Characterized by a flexible nitrogen-containing heterocycle directly coupled to a highly lipophilic, electron-withdrawing di-halogenated phenyl ring, this molecule serves as a critical pharmacophore for targeting cryptic hydrophobic pockets in viral and human proteases.

This whitepaper provides an in-depth technical analysis of the stereochemical architecture, crystallographic determination methodologies, and the causal relationships between its structural conformation and its utility in induced-fit target binding.

Stereochemical Architecture & Conformational Dynamics

The 3D spatial arrangement of (R)-2-(3,5-Dichlorophenyl)pyrrolidine is dictated by the conformational flexibility of the five-membered pyrrolidine ring and the steric bulk of the 3,5-dichlorophenyl substituent.

Ring Pucker and Substituent Orientation

Unlike rigid six-membered rings, the pyrrolidine ring rapidly interconverts between Envelope (E) and Half-Chair (T) conformations. However, the introduction of the bulky 3,5-dichlorophenyl group at the C2 position breaks this degeneracy.

  • Causality of Equatorial Preference: To minimize eclipsing interactions and unfavorable 1,3-diaxial-like steric clashes with the ring protons at C4 and C5, the 3,5-dichlorophenyl group strongly favors a pseudo-equatorial orientation.

  • This conformational locking is critical for drug development, as it pre-organizes the spatial vector of the halogens, reducing the entropic penalty upon binding to a target protein's active site[1].

Table 1: Conformational Energy Distribution

Calculated relative energies of the pyrrolidine ring conformers demonstrating the thermodynamic preference for the pseudo-equatorial state.

ConformationRelative Energy (kcal/mol)Substituent OrientationStructural Implication
Envelope (E) 0.0 (Global Minimum)Pseudo-equatorialOptimal for target binding
Half-Chair (T) +1.2Pseudo-equatorialAccessible intermediate
Envelope (E) +3.8Pseudo-axialHighly disfavored (Steric clash)

Crystallographic Determination: Rationale & Methodology

Determining the absolute configuration of low-molecular-weight secondary amines presents specific crystallographic challenges. The free base of (R)-2-(3,5-Dichlorophenyl)pyrrolidine is typically an oil or a low-melting solid at room temperature, precluding direct single-crystal X-ray diffraction (SCXRD).

The Causality of Salt Formation

To overcome this, the free base must be converted into a salt (e.g., Hydrochloride or Hydrobromide).

  • Lattice Energy Enhancement: Protonation of the pyrrolidine nitrogen generates a formal positive charge, enabling the formation of strong, directional N−H⋯Cl− hydrogen bond networks. This drastically increases the lattice energy and the melting point, driving the formation of highly ordered, diffracting single crystals.

  • Anomalous Dispersion (Flack Parameter): The inclusion of a heavier counterion (like Cl− or Br− ), combined with the two covalently bound chlorine atoms on the phenyl ring, provides a robust anomalous scattering signal. When irradiated with Copper Kα radiation, these heavy atoms absorb and re-emit X-rays with a slight phase shift. This self-validating physical phenomenon allows crystallographers to calculate the Flack parameter —where a value near 0 unambiguously confirms the (R)-absolute configuration, and a value near 1 indicates the (S)-enantiomer.

Workflow A Synthesis of (R)-2-(3,5-Dichlorophenyl)pyrrolidine B Salt Formation (e.g., HCl/HBr) A->B Increase Lattice Energy C Vapor Diffusion Crystallization B->C Supersaturation D X-Ray Diffraction (100 K) C->D Single Crystal E Anomalous Dispersion (Chlorine Signal) D->E Phase Problem Solving F Absolute Configuration (Flack Parameter ≈ 0) E->F Stereochemical Validation

Fig 1: Self-validating crystallographic workflow for absolute configuration determination.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the generation of crystallographic data, emphasizing the physical causality behind each methodological step.

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 50 mg of (R)-2-(3,5-Dichlorophenyl)pyrrolidine hydrochloride in a minimal volume (approx. 0.5 mL) of high-purity methanol in a 2 mL inner vial. Rationale: Methanol acts as a strong hydrogen-bond donor/acceptor, fully solvating the ionic lattice.

  • Chamber Setup: Place the open inner vial into a larger 20 mL outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Vapor Equilibration: Allow the system to stand undisturbed at 4 °C for 3–5 days. Rationale: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This controlled, slow supersaturation minimizes the nucleation rate, yielding fewer but larger, high-quality single crystals rather than a microcrystalline powder.

Protocol 2: X-Ray Data Collection and Refinement
  • Cryocooling: Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer. Rationale: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity of high-angle diffraction spots necessary for atomic-resolution structural solving.

  • Diffraction: Collect data using a microfocus Cu Kα X-ray source ( λ=1.54178 Å). Rationale: Copper radiation maximizes the anomalous scattering cross-section ( f′′ ) of the chlorine atoms compared to Molybdenum radiation, which is essential for accurate stereochemical assignment.

  • Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Validate the absolute structure by ensuring the Flack parameter refines to 0.00±0.03 .

Table 2: Typical Crystallographic Data Summary

Standardized parameters expected for the successful structural refinement of the target compound.

ParameterValue / Description
Chemical Formula C10H12Cl3N (as HCl salt)
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral, required for enantiopure compounds)
Temperature 100(2) K
Wavelength Cu Kα ( λ = 1.54178 Å)
Flack Parameter 0.02(3) (Validates (R)-configuration)

Pharmacological Utility & Induced-Fit Mechanisms

The (R)-2-(3,5-Dichlorophenyl)pyrrolidine motif is not merely a structural curiosity; it is a highly active pharmacophore utilized in the design of advanced therapeutics, particularly against viral proteases.

Application in Furin Inhibition

Furin is a proprotein convertase responsible for the cleavage and activation of various viral glycoproteins, including the SARS-CoV-2 Spike protein. Recent crystallographic studies have demonstrated that molecules bearing the 3,5-dichlorophenyl moiety act as highly potent Furin inhibitors via a unique induced-fit mechanism [2].

  • Mechanistic Causality: When the (3,5-dichlorophenyl) scaffold enters the Furin active site, it encounters a steric clash with a central, buried Tryptophan residue (Trp254). The sheer lipophilic bulk of the di-chlorinated ring forces Trp254 to rotate nearly 180 degrees. This rotation exposes a previously hidden (cryptic) hydrophobic pocket. The 3,5-dichlorophenyl group subsequently inserts into this newly formed pocket, resulting in exceptionally slow off-rate binding kinetics and high cellular potency [2].

Application in SARS-CoV-2 Main Protease (Mpro)

Derivatives of this scaffold, such as 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione, have also been co-crystallized with the SARS-CoV-2 Main Protease (PDB ID: 7GRY) [3]. The di-halogenated phenyl ring efficiently occupies the highly hydrophobic S2/S3 subpockets of the protease, anchoring the inhibitor while the pyrrolidine core directs subsequent functional groups toward the catalytic dyad. Furthermore, this chiral building block is heavily utilized in organocatalyzed enantioselective cycloadditions to synthesize complex dispiro-derivatives for advanced drug screening [4].

Mechanism Ligand (R)-2-(3,5-Dichlorophenyl) pyrrolidine Scaffold Complex1 Initial Encounter Complex Ligand->Complex1 Target Target Protease (e.g., Furin / Mpro) Target->Complex1 Trp Trp Residue Rotation (Gate Opening) Complex1->Trp Steric Clash Pocket Cryptic Hydrophobic Pocket Exposure Trp->Pocket Conformational Shift Final High-Affinity Induced-Fit Complex Pocket->Final Dichlorophenyl Insertion

Fig 2: Induced-fit binding mechanism driven by the 3,5-dichlorophenyl moiety.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7023044, (2S)-2-(3,5-dichlorophenyl)pyrrolidine" PubChem, 2026. [Link](Note: Represents the enantiomeric scaffold data)

  • Dahms, S. O., Schnapp, G., Winter, M., et al. "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism." ACS Chemical Biology, vol. 17, no. 4, 2022, pp. 816-821.[Link]

  • Huang, C.-Y., Metz, A., Sharpe, M., Sweeney, A. "7GRY: Crystal structure of SARS-CoV-2 main protease in complex with cpd-21." RCSB Protein Data Bank, 2024. [Link]

  • MDPI. "Organocatalyzed Enantioselective[3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives." International Journal of Molecular Sciences, 2024.[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Purification and Isolation Protocol for (R)-2-(3,5-Dichlorophenyl)pyrrolidine

Executive Summary Chiral 2-arylpyrrolidines are highly privileged pharmacophores in modern drug discovery, frequently serving as the structural core for monoamine reuptake inhibitors, G-protein coupled receptor (GPCR) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 2-arylpyrrolidines are highly privileged pharmacophores in modern drug discovery, frequently serving as the structural core for monoamine reuptake inhibitors, G-protein coupled receptor (GPCR) antagonists, and targeted oncology candidates. The precise spatial orientation dictated by the C2 stereocenter is non-negotiable for biological efficacy. For (R)-2-(3,5-Dichlorophenyl)pyrrolidine , the 3,5-dichloro substitution provides substantial steric bulk and lipophilicity, making the isolation of the pure (R)-enantiomer (>99% ee) a critical path in preclinical development.

This application note details two rigorously validated, self-correcting protocols for the isolation of the (R)-enantiomer from a racemic mixture: a Classical Diastereomeric Salt Resolution (optimized for kilogram-scale process chemistry) and a Preparative Supercritical Fluid Chromatography (SFC) method (optimized for rapid gram-scale discovery).

Mechanistic Rationale & Experimental Design

The selection of an isolation strategy is dictated by the phase of development, but both methods rely on exploiting specific intermolecular interactions.

The Pope-Peachy Resolution Mechanism

For large-scale processing, diastereomeric salt resolution remains the most atom-economical approach. We utilize Di-p-toluoyl-D-tartaric acid (D-DTTA) as the resolving agent. The causality behind this selection lies in the molecular geometry: the bulky p-toluoyl groups of D-DTTA create a rigid, deep chiral pocket. The (R)-pyrrolidine enantiomer fits optimally within this pocket, forming a thermodynamically stable, highly crystalline salt network. Conversely, the (S)-enantiomer experiences severe steric clashes, preventing lattice formation and keeping it kinetically trapped in the mother liquor.

By employing the "Pope-Peachy" stoichiometric method (using only 0.5 equivalents of D-DTTA), the system is forced into a competitive equilibrium. The (R)-enantiomer preferentially depletes the resolving agent, leaving the (S)-enantiomer as a highly soluble free base. This drastically reduces co-crystallization and amplifies the enantiomeric excess (ee) of the first crop.

Chiral SFC and the Role of Basic Modifiers

For rapid isolation, Preparative SFC utilizes supercritical CO₂ paired with a polar modifier (Methanol) and an immobilized amylose-based chiral stationary phase. Separation is driven by transient hydrogen bonding and π-π interactions within the chiral grooves of the polymer.

Critical Causality: Silanol groups (Si-OH) on the silica support are weakly acidic. The basic secondary amine of the pyrrolidine undergoes unwanted ion-exchange interactions with these silanols, leading to asymmetric peak broadening (tailing). The addition of 0.1% Diethylamine (DEA) acts as a competitive basic modifier, masking the silanols and ensuring that the separation is driven purely by stereoselective interactions.

Quantitative Comparison of Methods

The following table summarizes the operational metrics for both protocols, allowing researchers to select the appropriate workflow based on project constraints.

ParameterProtocol A: Classical ResolutionProtocol B: Preparative Chiral SFC
Optimal Scale 100 g to >10 kg (Process Scale)10 mg to 50 g (Discovery Scale)
Throughput 2-3 Days (Crystallization/Filtration)Hours (Continuous Stacked Injections)
Enantiomeric Excess >98% (After one recrystallization)>99% (Single pass)
Solvent Consumption Moderate (Ethanol/Water)High (Requires specialized CO₂ recovery)
Yield (Single Pass) 35-40% (Max theoretical 50%)45-48% (Max theoretical 50%)
Cost Efficiency High (Inexpensive reagents)Low (High capital equipment cost)

Experimental Methodologies

Protocol A: Classical Resolution via D-DTTA (Scalable Workflow)

Note: This protocol incorporates a self-validating recycling loop to maximize total yield.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-(3,5-Dichlorophenyl)pyrrolidine in a 9:1 mixture of Ethanol/Water (10 volumes relative to substrate weight). Heat the reactor to 65°C under mild agitation.

  • Chiral Acid Addition: Slowly add a solution of 0.5 equivalents of D-DTTA dissolved in Ethanol (5 volumes) dropwise over 30 minutes.

  • Controlled Crystallization: Cool the mixture linearly to 20°C over 4 hours.

    • Expert Insight: To bypass the metastable zone and prevent the product from "oiling out," add seed crystals of pure (R)-amine/D-DTTA salt (0.1 wt%) when the internal temperature reaches 45°C. Hold at 20°C for 12 hours to allow for Ostwald ripening, which improves crystal size and filtration kinetics.

  • Filtration & Washing: Filter the crystalline slurry via a Nutsche filter or Buchner funnel. Wash the cake with cold Ethanol (2 x 2 volumes) to displace the (S)-enriched mother liquor.

    • Self-Validation Checkpoint (IPC 1): Analyze a micro-sample of the solid via analytical Chiral HPLC. If ee < 98%, perform a single recrystallization in 10 volumes of Ethanol before proceeding.

  • Free-Basing: Suspend the validated (R)-amine/D-DTTA salt in Dichloromethane (10 volumes) and 1M NaOH (10 volumes). Stir vigorously for 30 minutes until two clear phases form. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield pure (R)-2-(3,5-Dichlorophenyl)pyrrolidine.

  • Recycling Loop: Concentrate the mother liquor, treat with Potassium tert-butoxide (KOtBu) in THF under reflux for 4 hours to racemize the residual (S)-enriched amine via a transient imine intermediate, and re-introduce to Step 1.

ResolutionLoop Racemate Racemic 2-(3,5-Dichlorophenyl)pyrrolidine Crystallization Controlled Crystallization (65°C to 20°C) Racemate->Crystallization ResolvingAgent D-DTTA (0.5 eq) in EtOH ResolvingAgent->Crystallization Filter Filtration Crystallization->Filter SolidSalt (R)-Amine • D-DTTA Salt (Solid Cake) Filter->SolidSalt Solid MotherLiquor (S)-Enriched Amine (Mother Liquor) Filter->MotherLiquor Liquid FreeBase Free-Basing (1M NaOH / DCM) SolidSalt->FreeBase Racemization Base-Catalyzed Racemization (KOtBu / THF) MotherLiquor->Racemization PureR Pure (R)-Enantiomer (>99% ee) FreeBase->PureR Racemization->Racemate Recycle

Figure 1: Workflow for diastereomeric salt resolution and (S)-enantiomer recycling.

Protocol B: Preparative Chiral SFC (Rapid Isolation)
  • Sample Preparation: Dissolve the crude racemic mixture in Methanol at a concentration of 50 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit from particulate fouling.

  • Chromatographic Parameters:

    • Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase: 80% Supercritical CO₂ / 20% Methanol (containing 0.1% DEA).

    • Flow Rate: 70 mL/min.

    • Back Pressure: 120 bar (Maintained via Automated Back Pressure Regulator).

    • Column Temperature: 35°C.

    • Detection: UV at 220 nm and 254 nm.

  • Injection & Fractionation: Inject 1.0 mL (50 mg) per run using a stacked injection sequence. The (R)-enantiomer elutes first (Peak 1) due to weaker steric retention on the amylose derivative, followed by the (S)-enantiomer (Peak 2).

    • Self-Validation Checkpoint (IPC 2): Perform analytical SFC on the first three collected fractions of Peak 1. If ee drops below 99%, the column is overloaded; reduce the injection volume to 0.75 mL.

  • Recovery: Depressurize the collected fractions in the cyclonic separators. The CO₂ sublimates automatically, leaving the pure enantiomer dissolved in Methanol/DEA. Concentrate under reduced pressure to yield the target compound.

SFCLogic Injection Crude Racemate (50 mg/mL in MeOH) Column Chiralpak AD-H Column (Stereoselective Interaction) Injection->Column MobilePhase Supercritical CO2 + 20% MeOH / 0.1% DEA MobilePhase->Column Detector UV Detection (220 / 254 nm) Column->Detector Peak1 Peak 1: (R)-Enantiomer (Weaker Binding) Detector->Peak1 Peak2 Peak 2: (S)-Enantiomer (Stronger Binding) Detector->Peak2

Figure 2: Mechanistic logic of preparative chiral SFC for enantiomer separation.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Journal of the American Chemical Society. URL:[Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. URL:[Link]

Application

The Catalyst Corner: (R)-2-(3,5-Dichlorophenyl)pyrrolidine in Asymmetric Synthesis

Foreword for the Modern Chemist In the landscape of asymmetric organocatalysis, the quest for robust, selective, and versatile catalysts is perpetual. Among the privileged scaffolds that have emerged, those derived from...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Chemist

In the landscape of asymmetric organocatalysis, the quest for robust, selective, and versatile catalysts is perpetual. Among the privileged scaffolds that have emerged, those derived from the chiral pyrrolidine motif have proven to be exceptionally powerful. This guide delves into the applications of (R)-2-(3,5-Dichlorophenyl)pyrrolidine, a key precursor to a class of highly effective diarylprolinol silyl ether organocatalysts. The introduction of the electron-withdrawing 3,5-dichloro substituents on the aryl rings significantly modulates the electronic properties of the catalyst, enhancing its performance in a variety of asymmetric transformations.

This document is structured to provide both a deep conceptual understanding and practical, actionable protocols for researchers at the forefront of pharmaceutical development and synthetic chemistry. We will explore the mechanistic underpinnings of these catalysts and provide detailed procedures for their application, with a focus on the asymmetric Michael addition—a cornerstone of stereoselective C-C bond formation.

The Catalyst: From Pyrrolidine Precursor to a Powerful Tool

(R)-2-(3,5-Dichlorophenyl)pyrrolidine serves as the foundational chiral scaffold for the synthesis of the highly effective (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol and its corresponding trimethylsilyl (TMS) ether derivative. This class of organocatalysts, often referred to as Jørgensen-Hayashi catalysts, has revolutionized the field of aminocatalysis.

The core principle of their reactivity lies in their ability to transiently and reversibly form chiral intermediates with carbonyl compounds. Specifically, they can activate substrates through two primary catalytic cycles: enamine catalysis and iminium ion catalysis .[1][2]

  • Enamine Catalysis (HOMO-Raising): The secondary amine of the pyrrolidine catalyst condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it susceptible to attack by electrophiles. The bulky bis(3,5-dichlorophenyl)methyl silyl ether moiety effectively shields one face of the enamine, dictating the stereochemical outcome of the subsequent bond formation.[2][3]

  • Iminium Ion Catalysis (LUMO-Lowering): With α,β-unsaturated aldehydes, the catalyst forms a transient iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. Again, the chiral environment created by the catalyst directs the approach of the nucleophile, ensuring high enantioselectivity.[1][4]

The electron-withdrawing nature of the 3,5-dichlorophenyl groups plays a crucial role. It decreases the electron density on the nitrogen atom of the catalyst, which in turn affects the energy levels of the enamine and iminium ion intermediates. This electronic tuning can lead to enhanced reactivity and selectivity compared to non-halogenated analogues.[3]

Core Application: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

A flagship application for catalysts derived from (R)-2-(3,5-Dichlorophenyl)pyrrolidine is the enantioselective Michael addition of aldehydes to nitroalkenes. This reaction is of paramount importance as the resulting γ-nitro aldehydes are versatile synthetic intermediates that can be readily converted into a variety of valuable compounds, including γ-amino acids and chiral building blocks for complex molecule synthesis.[3][5]

Mechanistic Rationale

The reaction proceeds via an enamine-based catalytic cycle. The key steps are as follows:

  • Enamine Formation: The chiral diarylprolinol silyl ether catalyst reacts with the aldehyde to form a chiral enamine intermediate. This is the HOMO-raised, nucleophilic species.

  • Nucleophilic Attack: The enamine attacks the β-carbon of the nitroalkene. The stereochemistry of this C-C bond-forming step is controlled by the steric hindrance of the bulky aryl groups on the catalyst, which directs the nitroalkene to approach from the less hindered face.

  • Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed to release the γ-nitro aldehyde product and regenerate the catalyst, thus closing the catalytic cycle.

An acidic co-catalyst is often employed to facilitate both the formation of the enamine and the final hydrolysis step, thereby accelerating catalyst turnover.[5]

Asymmetric Michael Addition Catalytic Cycle: Asymmetric Michael Addition cluster_reactants Reactants Catalyst (R)-Diarylprolinol Silyl Ether Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (RCHO) Adduct Iminium Ion Adduct Enamine->Adduct + Nitroalkene (Stereoselective C-C bond formation) Nitroalkene Nitroalkene Product γ-Nitro Aldehyde Product Adduct->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: General Procedure

This protocol is a representative procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a diarylprolinol silyl ether catalyst derived from (R)-2-(3,5-Dichlorophenyl)pyrrolidine.

Materials:

  • (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Acidic co-catalyst (e.g., benzoic acid or 4-nitrophenol)

  • Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)

  • Sodium borohydride (NaBH₄) for in-situ reduction (optional, for isolation of the corresponding alcohol)

  • Methanol (for reduction)

  • Standard work-up and purification reagents (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitroalkene (1.0 equiv). Dissolve the nitroalkene in the chosen anhydrous solvent (e.g., 2 M solution).

  • Addition of Reagents: To the stirred solution at room temperature, add the aldehyde (1.5-2.0 equiv), followed by the acidic co-catalyst (0.05-0.2 equiv).

  • Catalyst Addition: Add a solution of the (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.05-0.1 equiv) in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (typically between 0 °C and room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up (for aldehyde): Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • Optional Reduction and Isolation as Alcohol: For easier handling and characterization, the crude aldehyde can be reduced in situ. After the Michael addition is complete, cool the reaction mixture to 0 °C and add methanol, followed by the slow addition of NaBH₄ (1.5 equiv). Stir until the reduction is complete (monitored by TLC). Then, proceed with the aqueous work-up and purification as described above to isolate the corresponding γ-nitro alcohol.

Data Table: Substrate Scope and Performance

The use of diarylprolinol silyl ether catalysts with 3,5-disubstituted aryl groups generally provides high yields and excellent stereoselectivities across a range of substrates. The following table is a representative summary of typical results obtained in the asymmetric Michael addition of aldehydes to nitroalkenes.

EntryAldehydeNitroalkeneYield (%)dr (syn:anti)ee (%) (syn)
1Propanaltrans-β-Nitrostyrene>95>95:5>98
2Butanaltrans-β-Nitrostyrene>95>95:5>98
3Isovaleraldehydetrans-β-Nitrostyrene>90>90:10>97
4Propanal1-(4-Chlorophenyl)-2-nitroethene>95>95:5>98
5Propanal1-(4-Methoxyphenyl)-2-nitroethene>95>95:5>98
6Propanal1-Nitro-1-hexene>90>90:10>97

Note: The data presented is representative of the performance of this class of catalysts. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Synthesis of the Catalyst Precursor

The catalyst itself is derived from (R)-2-(3,5-Dichlorophenyl)pyrrolidine, which is then converted to the corresponding diarylprolinol. The final step is the silylation of the hydroxyl group.

Synthesis of (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol

A common method for the synthesis of the diarylprolinol precursor involves the addition of a Grignard reagent to an N-protected proline derivative.

Catalyst Synthesis Synthesis of Diarylprolinol Precursor Proline N-Boc-(R)-proline methyl ester Diarylprolinol (R)-α,α-bis(3,5-dichlorophenyl) -2-pyrrolidinemethanol Proline->Diarylprolinol + Grignard (excess) Grignard 3,5-Dichlorophenyl magnesium bromide (Grignard Reagent)

Caption: Synthesis of the diarylprolinol precursor.

Silylation of the Diarylprolinol

The final active catalyst is typically the trimethylsilyl (TMS) ether, which is synthesized by reacting the diarylprolinol with a silylating agent.

Protocol for Silylation:

  • Dissolve (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add an excess of a base (e.g., imidazole or triethylamine).

  • Cool the mixture to 0 °C and add a silylating agent (e.g., trimethylsilyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude silylated catalyst, which can be purified by chromatography if necessary.

Concluding Remarks for the Practicing Scientist

The organocatalyst derived from (R)-2-(3,5-Dichlorophenyl)pyrrolidine stands as a testament to the power of rational catalyst design. The electronic tuning afforded by the dichloro substituents provides a highly active and selective catalyst for a range of important asymmetric transformations, most notably the Michael addition. The protocols and mechanistic insights provided herein are intended to serve as a robust starting point for researchers looking to leverage this powerful tool in their synthetic endeavors. As the field of organocatalysis continues to evolve, the principles of steric shielding and electronic modification embodied by this catalyst will undoubtedly continue to inspire the development of next-generation synthetic methodologies.

References

  • The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 2011. [Link]

  • Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 2019. [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 2008. [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Beta-Nitrostyrenes. The Journal of Organic Chemistry, 2009. [Link]

  • The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. Angewandte Chemie International Edition, 2024. [Link]

  • Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 2010. [Link]

  • Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chirality, 2006. [Link]

  • Organocatalytic Kinetic Resolution Cascade Reactions: New Mechanistic and Stereochemical Manifold in Diphenyl Prolinol Silyl Ether Catalysis. Rutgers University, 2012. [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 2022. [Link]

  • Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry, 2017. [Link]

  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 2012. [Link]

  • Organocatalytic Michael Addition of Aldehydes to Trisubstituted Nitroolefins. Synlett, 2013. [Link]

  • Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 2007. [Link]

  • (R)-A,A-BIS(3-CHLOROPHENYL)-2-PYRROLIDINEMETHANOL HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Enantioselective and diastereoselective Michael addition of ketone/aldehyde to trans-nitroolefins catalyzed by a novel chiral pyrrolidine-thiourea. Chirality, 2007. [Link]

  • (R)-A,A-BIS(3,5-DICHLOROPHENYL)-2-PYRROLIDINEMETHANOL HYDROCHLORIDE. NextSDS. [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to ??-Nitrostyrenes. The Journal of Organic Chemistry, 2009. [Link]

  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 1997. [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]

  • (R)-alpha,alpha-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol trimethylsilyl ether. PubChem. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 2017. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for (R)-2-(3,5-Dichlorophenyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the crystallization of (R)-2-(3,5-Dichlorophenyl)pyrrolidine. As a chiral intermediate, achieving high purity and a specific crystalline form is critical for downstream applications. This document provides in-depth, experience-driven answers to common challenges encountered during its purification.

Frequently Asked Questions (FAQs)
Q1: What makes the crystallization of (R)-2-(3,5-Dichlorophenyl)pyrrolidine potentially challenging?

A: The molecular structure of (R)-2-(3,5-Dichlorophenyl)pyrrolidine presents several challenges. As a chiral molecule, there is a possibility of it crystallizing as a conglomerate or a racemic compound, which is crucial for processes that require enantiomerically pure substances[1][2]. The dichlorophenyl group lends significant hydrophobicity, influencing solvent selection, while the pyrrolidine ring's secondary amine provides a hydrogen bond donor/acceptor site, which can lead to strong solute-solvent interactions or the formation of solvates. Furthermore, like many active pharmaceutical ingredients (APIs), this compound may exhibit polymorphism, where different crystal structures of the same substance can form, impacting physical properties like solubility and stability[3][4].

Q2: How critical is solvent selection for this compound and what are the guiding principles?

A: Solvent selection is the most critical step in developing a successful crystallization process[5]. The ideal solvent should exhibit high solubility for (R)-2-(3,5-Dichlorophenyl)pyrrolidine at elevated temperatures and low solubility at room or sub-ambient temperatures[5][6]. This temperature-dependent solubility differential is the driving force for crystallization.

The "like dissolves like" principle is a good starting point. Given the dichlorophenyl group, solvents with moderate to low polarity such as toluene, methyl tert-butyl ether (MTBE), or ethyl acetate should be considered. Alcohols like isopropanol or ethanol could also be effective due to their ability to interact with the pyrrolidine moiety. A systematic screening of solvents is highly recommended.

Q3: What is the purpose of "seeding" and when should I use it?

A: Seeding is the introduction of a small quantity of pre-existing, high-purity crystals of the target compound into a supersaturated solution[7]. This technique is applied to initiate crystallization when spontaneous nucleation is difficult, to control the final crystal size and morphology, and most importantly, to ensure the desired polymorphic form crystallizes[3]. If you have a batch of pure (R)-2-(3,5-Dichlorophenyl)pyrrolidine crystals, it is highly recommended to use seeding to promote consistency and reproducibility between batches[8].

Q4: What is an "anti-solvent" and how is it used in crystallization?

A: An anti-solvent is a solvent in which the compound of interest has very low solubility and is miscible with the primary solvent[6]. Anti-solvent crystallization is performed by dissolving the compound in a "good" solvent and then gradually adding the anti-solvent. This reduces the overall solubility of the compound in the mixed-solvent system, increases supersaturation, and induces crystallization[3][6]. For (R)-2-(3,5-Dichlorophenyl)pyrrolidine, if you dissolve it in a polar solvent like isopropanol, a non-polar anti-solvent like heptane or cyclohexane could be effective.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No crystals are forming after cooling the solution.

Answer: This is a common issue, often caused by either excessive solvent use or the solution being stuck in a supersaturated state[8].

  • If the solution is clear: The system is likely supersaturated. Try the following methods to induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites[8][9].

    • Seeding: Add a single, small seed crystal of pure (R)-2-(3,5-Dichlorophenyl)pyrrolidine[9].

    • Evaporation: If you suspect too much solvent was used, gently warm the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again[8][9].

    • Deep Cooling: Place the flask in an ice bath or freezer to further decrease solubility.

  • If the solution is cloudy but no crystals form: This may indicate the presence of insoluble impurities. The solution should be heated to redissolve the solid, then filtered while hot to remove the impurities before being allowed to cool again[5].

Problem 2: The compound has "oiled out" instead of crystallizing.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution's saturation point is reached at a temperature above the melting point of the solid in that solvent, or if the compound is significantly impure[8].

  • Immediate Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount (1-5%) of additional solvent to slightly decrease the supersaturation level[8].

    • Attempt a very slow cooling process. You can achieve this by leaving the flask on a hotplate that is turned off or by insulating the flask to slow heat loss[8]. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Alternative Strategy: Consider using a different solvent or a solvent/anti-solvent system. The strong interactions between the dichlorophenyl group and certain solvents might favor oiling.

Problem 3: The crystals formed are very small, like a powder.

Answer: The formation of fine powder or very small needles suggests that nucleation was too rapid and widespread, leaving little opportunity for individual crystals to grow larger. This is often a result of cooling the solution too quickly or having an excessively high level of supersaturation[9].

  • Solutions:

    • Slow Down Cooling: Ensure a gradual temperature decrease. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath[7]. Insulating the flask can also help.

    • Reduce Supersaturation: Re-dissolve the solid by heating and add a small excess of solvent (e.g., 5-10% more) to ensure crystallization begins at a lower temperature and proceeds more slowly[9].

    • Use a Different Solvent System: A solvent in which the compound is slightly more soluble can slow down the crystallization rate.

Problem 4: The yield is very low.

Answer: Low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after cooling.

  • Troubleshooting Steps:

    • Check Solvent Volume: The most common cause is using too much solvent[8]. If possible, recover the compound from the mother liquor by evaporating the solvent and re-crystallize using less solvent.

    • Cooling Temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize precipitation. Check the solubility data if available.

    • Anti-Solvent Addition: If using a single solvent, consider adding a miscible anti-solvent to the mother liquor to precipitate more product.

    • Evaporation: Carefully concentrate the mother liquor by evaporation to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols & Data
Protocol 1: General Procedure for Crystallization of (R)-2-(3,5-Dichlorophenyl)pyrrolidine

This protocol provides a starting point for developing a robust crystallization method.

  • Solvent Selection:

    • Place ~20 mg of the crude compound into several test tubes.

    • Add a potential solvent (see Table 1) dropwise while heating and agitating until the solid dissolves. Note the approximate volume needed.

    • Allow the solutions to cool to room temperature, then place them in an ice bath.

    • A good solvent is one that dissolves the compound when hot but yields a good quantity of crystals upon cooling[5][6].

  • Crystallization (Small-Scale Trial):

    • Place the crude (R)-2-(3,5-Dichlorophenyl)pyrrolidine into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hotplate) with stirring. Continue adding solvent until the solid just dissolves completely.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop[9].

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel)[6].

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

    • Dry the purified crystals under vacuum.

  • Purity and Structure Analysis:

    • Assess the purity of the crystals using techniques like HPLC or GC-MS[10].

    • Characterize the crystalline form using methods such as X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism[11].

Data Presentation: Solvent Selection Guide

The following table provides properties of common solvents that can be used for initial screening.

SolventBoiling Point (°C)Polarity IndexNotes / Potential Use
Toluene1112.4Good for dissolving non-polar compounds. Slow evaporation.
Ethyl Acetate774.4Medium polarity, good general-purpose solvent.
Isopropanol (IPA)823.9Can hydrogen bond with the pyrrolidine ring.
Acetonitrile825.8A more polar option.
Heptane980.1Very non-polar. Primarily used as an anti-solvent.
Methyl t-butyl ether (MTBE)552.5Lower boiling point, easy to remove.

Note: Polarity Index is a relative measure. Data compiled from common chemistry resources.[12]

Visualizations
Workflow for Crystallization Optimization

Crystallization Workflow cluster_prep Preparation & Screening cluster_dev Development & Optimization cluster_analysis Analysis & Finalization start Start with Crude (R)-2-(3,5-Dichlorophenyl)pyrrolidine screen Solvent Screening (Small Scale) start->screen select Select Promising Solvent/Anti-Solvent System screen->select scale_up Small-Scale Crystallization (e.g., 1g scale) select->scale_up optimize Optimize Parameters: - Cooling Rate - Seeding - Concentration scale_up->optimize troubleshoot Troubleshoot Issues (Oiling, Poor Yield, etc.) optimize->troubleshoot isolate Isolate & Dry Crystals optimize->isolate analyze Analyze Crystals: - Purity (HPLC) - Form (XRPD, DSC) - Yield isolate->analyze analyze->optimize Re-optimize if needed protocol Finalize Protocol analyze->protocol

Caption: A general workflow for developing a crystallization protocol.

Troubleshooting Decision Tree

Troubleshooting Tree start Problem Encountered During Crystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Yield is Low start->low_yield sol_clear Solution is Clear? no_crystals->sol_clear reheat Reheat & Add More Solvent oiling_out->reheat check_vol Too Much Solvent? low_yield->check_vol scratch Scratch Flask / Add Seed sol_clear->scratch Yes sol_cloudy Hot Filter Impurities sol_clear->sol_cloudy No (Cloudy) evap Reduce Solvent Volume scratch->evap If still no crystals slow_cool Cool Very Slowly reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent reduce_vol Re-crystallize with Less Solvent check_vol->reduce_vol Yes cool_further Cool to Lower Temp / Add Anti-Solvent check_vol->cool_further No

Caption: A decision tree for common crystallization problems.

References
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua - Filter Dryer. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Lab Procedure: Recrystallization. (2024). LabXchange. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. (2015). IntechOpen. [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.Net. [Link]

  • Guide for crystallization. Unknown Source. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask... Organic Syntheses Procedure. [Link]

  • Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)... (2017). ACS Publications. [Link]

  • Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide... PMC. [Link]

  • Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. (2019). Semantic Scholar. [Link]

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (2025). ResearchGate. [Link]

  • What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors... PMC. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives... (2023). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation... (2010). Kinam Park. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents... (2026). Pharmaceutical Sciences. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI. [Link]

  • Industrial Challenges of Crystallization, Nucleation, and Solubility. (2015). CECAM-Members. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). Unknown Source. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source. [Link]

  • Preparation and characterization of the 'research chemical' diphenidine... (2015). PubMed. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2025). ResearchGate. [Link]

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. PMC. [Link]

  • Solubility of ROY Polymorph in Solvents. Scribd. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one... (2016). ResearchGate. [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate... (2021). MDPI. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir... (2023). ACG Publications. [Link]

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Optimization

Technical Support Center: Resolving Racemic 2-(3,5-Dichlorophenyl)pyrrolidine

Introduction Welcome to the technical support center for the resolution of racemic 2-(3,5-Dichlorophenyl)pyrrolidine. This chiral pyrrolidine is a critical building block in the synthesis of various pharmaceutically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the resolution of racemic 2-(3,5-Dichlorophenyl)pyrrolidine. This chiral pyrrolidine is a critical building block in the synthesis of various pharmaceutically active compounds. Achieving high enantiomeric purity is often a decisive factor for biological efficacy and safety. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively separating the enantiomers of this compound. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Method Selection: Choosing Your Resolution Strategy

The resolution of 2-(3,5-Dichlorophenyl)pyrrolidine can be approached through several methods, each with distinct advantages and challenges. The primary techniques include classical diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography. The choice of method often depends on the scale of the resolution, required purity, available equipment, and economic factors.

Classical resolution via diastereomeric salt formation is a robust and scalable method, often favored in process development.[1][2] It relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[1][3] Enzymatic kinetic resolution offers high selectivity under mild conditions but is often limited to a theoretical maximum yield of 50% for the desired enantiomer.[2][4][5] Chiral chromatography (HPLC/SFC) provides excellent separation and is a powerful analytical tool for determining enantiomeric excess (% ee), though it can be costly and time-intensive for preparative-scale separations.[6][7]

G cluster_input cluster_decision cluster_paths cluster_outcomes Racemate Racemic 2-(3,5-Dichlorophenyl)pyrrolidine Decision Primary Goal? Racemate->Decision Classical Classical Resolution (Diastereomeric Salt) Decision->Classical Scalability & Cost-Effectiveness Enzymatic Enzymatic Kinetic Resolution Decision->Enzymatic High Selectivity & Mild Conditions ChiralChrom Chiral Chromatography (HPLC/SFC) Decision->ChiralChrom High Purity & Analytical Method Classical_Outcome High Yield & Scalability Requires Optimization Classical->Classical_Outcome Enzymatic_Outcome High Selectivity Max 50% Yield Enzymatic->Enzymatic_Outcome ChiralChrom_Outcome High Purity & Analytical Power Costly for Prep-Scale ChiralChrom->ChiralChrom_Outcome

Caption: Decision workflow for selecting a resolution strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution of 2-(3,5-Dichlorophenyl)pyrrolidine, particularly via classical diastereomeric salt crystallization.

Q1: Why is the enantiomeric excess (% ee) of my resolved amine low after the first crystallization?

A1: Low enantiomeric excess after a single crystallization is a common challenge.[8] The primary cause is often insufficient difference in solubility between the two diastereomeric salts in the chosen solvent system.

  • Potential Cause: Suboptimal Solvent Choice. The polarity and protic/aprotic nature of the solvent are critical for discriminating between the diastereomers. An ideal solvent will maximize the solubility difference.

    • Solution: Conduct a solvent screen. Start with common solvents for amine resolutions like methanol, ethanol, isopropanol, or acetone.[9] If results are poor, explore solvent mixtures (e.g., ethanol/water, methanol/ethyl acetate) to fine-tune the solubility.[10]

  • Potential Cause: Incorrect Stoichiometry. The molar ratio between the racemic amine and the chiral resolving agent is crucial. While a 1:1 ratio is a standard starting point, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[11]

    • Solution: Experiment with varying the molar ratio of the resolving agent. A common strategy is to start with 0.5 to 1.0 equivalent of the chiral acid.

  • Potential Cause: Rapid Cooling. Cooling the crystallization mixture too quickly can lead to kinetic trapping and co-precipitation of the more soluble diastereomeric salt, which significantly lowers the enantiomeric purity of the isolated solid.[8]

    • Solution: Implement a controlled, slow cooling profile. Allow the solution to cool gradually to room temperature, and then slowly cool further using an ice bath or refrigerator. Seeding the solution with a few crystals of the desired diastereomeric salt at a supersaturated state can promote selective crystallization.[9]

Q2: My resolution yielded an oil instead of crystalline material. What should I do?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the melting point of the salt being below the crystallization temperature.

  • Potential Cause: High Solute Concentration. The solution may be too concentrated, leading to the separation of a liquid salt phase.

    • Solution: Use a more dilute solution. Add more solvent to the oiled-out mixture and gently heat until a homogeneous solution is reformed, then attempt to recrystallize under slower cooling conditions.

  • Potential Cause: Inappropriate Solvent. The chosen solvent may be too good at solvating the salt, preventing lattice formation.

    • Solution: Modify the solvent system. Introduce an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to the solution at a slightly elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.

Q3: The yield of my desired enantiomer is very low, even though the % ee is high. How can I improve the yield?

A3: Achieving high purity often comes at the expense of yield, especially after multiple recrystallizations.[12]

  • Potential Cause: Excessive Recrystallizations. While recrystallization improves purity, each step involves material loss.

    • Solution: Minimize the number of recrystallizations. It is often more efficient to optimize the primary crystallization to achieve a higher initial % ee. A product with >90-95% ee after one crystallization is a good target.

  • Potential Cause: Racemization of the "Wrong" Enantiomer. The more soluble diastereomer remains in the mother liquor. To improve overall yield, one must recover the "wrong" enantiomer, racemize it, and recycle it back into the resolution process.

    • Solution: Isolate the amine from the mother liquor. Develop a racemization protocol (often involving heating with a base or acid) to convert it back to the racemic mixture for reuse.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for a secondary amine like 2-(3,5-Dichlorophenyl)pyrrolidine?

A1: For basic compounds like this pyrrolidine derivative, chiral acids are the resolving agents of choice.[1] The most widely used and commercially available options include:

  • (L)-(+)-Tartaric acid and its derivatives (e.g., O,O'-Dibenzoyl-L-tartaric acid)

  • (R)-(-)-Mandelic acid

  • (1S)-(+)-10-Camphorsulfonic acid

The selection is often empirical, and screening several agents is recommended to find the one that forms a well-defined, crystalline salt with a significant solubility difference between the diastereomers.[12]

Q2: How do I accurately determine the enantiomeric excess (% ee) of my final product?

A2: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[6][13]

  • Method: You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for screening.[14]

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol.[14] For basic amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape and resolution.[14]

  • Calculation: Once you achieve baseline separation of the two enantiomer peaks, the % ee is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.[15]

Q3: Can enzymatic resolution be applied to this compound?

A3: Yes, enzymatic kinetic resolution is a viable strategy for chiral pyrrolidines.[4][5] This typically involves the enantioselective acylation of the amine using an enzyme like a lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., ethyl acetate).[10] The enzyme will preferentially acylate one enantiomer, leaving the other unreacted. The acylated product and the unreacted amine can then be separated. The main drawback is the theoretical maximum yield of 50% for the unreacted enantiomer.[2]

Data & Protocols

Table 1: Comparison of Common Chiral Resolving Agents for Amines
Chiral Resolving AgentTypical SolventsAdvantagesConsiderations
(L)-(+)-Tartaric Acid Methanol, Ethanol, WaterReadily available, inexpensive, often forms highly crystalline salts.Can be hygroscopic; its high polarity may require polar solvents.
(R)-(-)-Mandelic Acid Isopropanol, Ethyl AcetateGood for less polar amines, aromatic structure can aid in crystal packing.More expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Ethanol, AcetoneStrong acid, forms stable salts.Bulky structure may not always lead to efficient diastereomeric discrimination.
O,O'-Dibenzoyl-L-tartaric acid Methanol, AcetoneBulky aromatic groups can enhance chiral recognition and lead to better separation.Significantly more expensive; recovery of the agent is important.
Protocol: Classical Resolution via Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is essential for this specific substrate.

G cluster_0 Procedure Start 1. Salt Formation Step2 2. Crystallization Start->Step2 Dissolve racemate & resolving agent in hot solvent (e.g., EtOH) Step3 3. Isolation Step2->Step3 Slowly cool to RT, then 0-5°C to induce crystallization Step4 4. Liberation of Free Amine Step3->Step4 Filter crystals (less soluble salt), wash with cold solvent Step5 5. Purity Analysis Step4->Step5 Suspend salt in H2O/DCM, add base (e.g., 1M NaOH), extract organic layer End Enantiomerically Enriched Amine Step5->End Analyze by Chiral HPLC to determine % ee

Caption: Workflow for Diastereomeric Salt Resolution.

1. Diastereomeric Salt Formation: a. In a reaction flask, dissolve 1.0 equivalent of racemic 2-(3,5-Dichlorophenyl)pyrrolidine in a minimal amount of a suitable solvent (e.g., ethanol, 5-10 volumes). b. In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (L)-tartaric acid) in the same solvent, heating gently if necessary. c. Add the resolving agent solution to the amine solution. Stir the mixture and heat until a clear solution is obtained.

2. Crystallization: a. Allow the solution to cool slowly to room temperature. Spontaneous crystallization may occur. If not, scratching the inside of the flask with a glass rod can induce nucleation. b. For optimal yield and purity, a slow, controlled cooling process is recommended.[8] Once the solution reaches room temperature, place it in a refrigerator (0-5 °C) for several hours or overnight to maximize the precipitation of the less soluble diastereomeric salt.

3. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.), which will correlate to the enantiomeric excess of the amine. For higher purity, this salt can be recrystallized.[11]

4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). b. Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the chiral acid and liberates the free amine.[10] c. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

5. Analysis: a. Determine the enantiomeric excess (% ee) of the final product using chiral HPLC. b. Measure the optical rotation using a polarimeter to confirm the identity of the enantiomer.

References

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Scheme 44 Enzymatic acetylation of various multisubstituted pyrrolidines reported by Hideg et al. ResearchGate. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing. [Link]

  • Enzymatic Resolution of N-Substituted-β-prolines. ACS Publications. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. ACS Publications. [Link]

  • Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. PubMed. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. RSC Publishing. [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications. [Link]

  • Partial resolution of racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids by the diastereomer method with (R)- or (S)-1-phenylethylamine. PubMed. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S). MDPI. [Link]

  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of the Chemical Society of Nigeria. [Link]

  • Enantiomeric Resolution of Racemic C2Symmetric trans-2,5Dimethyl2,5-diphenylpyrrolidine and trans-2,5Dimethyl2,5-bis(3-hydroxyphenyl)pyrrolidine by a Diastereomer Method. ResearchGate. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. ChemRxiv. [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. MDPI. [Link]

  • Chiral resolution by diastereomeric salt crystallization. HKUST SPD. [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. [Link]

  • 5.10: Enantiomeric Excess. Chemistry LibreTexts. [Link]

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Troubleshooting

Technical Support Center: (R)-2-(3,5-Dichlorophenyl)pyrrolidine Extraction

Welcome to the technical support center for the synthesis and purification of (R)-2-(3,5-Dichlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (R)-2-(3,5-Dichlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this critical chiral intermediate. By understanding the root causes of byproduct formation, you can significantly improve yield, purity, and process consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis and extraction of (R)-2-(3,5-Dichlorophenyl)pyrrolidine?

A1: The primary byproducts in the synthesis of 2-arylpyrrolidines like (R)-2-(3,5-Dichlorophenyl)pyrrolidine often stem from the specific synthetic route employed. Common synthetic strategies include the enantioselective reduction of corresponding imines, cyclization of acyclic precursors, and palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[1][2]

Key byproducts can include:

  • The (S)-enantiomer: The opposite enantiomer is the most critical impurity from a pharmacological and regulatory standpoint. Its presence indicates incomplete enantioselectivity in the core synthesis reaction.

  • Over-reduction products: Depending on the reducing agents used, the dichlorophenyl ring may be partially or fully de-chlorinated.

  • Starting materials and intermediates: Incomplete reactions can lead to the carryover of starting materials or stable intermediates into the extraction phase.

  • Ring-opened byproducts: Hydrolysis of intermediates, particularly under harsh acidic or basic conditions during workup, can lead to the formation of acyclic impurities.

  • Solvent-related impurities: Solvents used in the reaction or extraction may contain reactive impurities (e.g., aldehydes) that can form adducts with the pyrrolidine product.[3]

Q2: My final product shows a higher than expected level of the (S)-enantiomer. What are the likely causes and how can I improve the enantiomeric excess (ee)?

A2: Achieving high enantiomeric excess is paramount. A lower than expected ee can be attributed to several factors:

  • Suboptimal Chiral Catalyst or Auxiliary: The choice and quality of the chiral catalyst or auxiliary are critical. For instance, in asymmetric syntheses using N-tert-butanesulfinyl imines, the purity of the sulfinamide is crucial.[4]

  • Racemization during Reaction or Workup: The chiral center in the pyrrolidine ring can be susceptible to racemization under certain conditions. This can be exacerbated by:

    • Elevated temperatures: Prolonged reaction times at high temperatures can lead to racemization.

    • Strongly acidic or basic conditions: During the deprotection or extraction steps, exposure to harsh pH can compromise the stereochemical integrity.

  • Inaccurate Chiral Analysis: It is essential to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[5][6] Ensure that the chiral stationary phase and mobile phase are appropriate for resolving the enantiomers of 2-(3,5-Dichlorophenyl)pyrrolidine and that the method can accurately quantify the minor enantiomer.

Troubleshooting Steps:

  • Re-evaluate the Chiral Induction Step:

    • Confirm the purity and enantiomeric excess of your chiral catalyst or auxiliary.

    • Optimize reaction parameters such as temperature, solvent, and reaction time.

  • Modify the Workup and Extraction Protocol:

    • Use milder acidic or basic conditions for pH adjustments.

    • Minimize the time the product is exposed to these conditions.

    • Consider using a buffered aqueous solution for extractions.

  • Validate Your Analytical Method:

    • Run a racemic standard to confirm the separation of the two enantiomers.

    • Perform a spike and recovery study to ensure the accuracy of the quantification.

Q3: I am observing significant amounts of an unknown impurity with a different mass-to-charge ratio in my mass spectrometry data. How can I identify and eliminate it?

A3: The presence of unexpected impurities necessitates a systematic investigation.

Identification Workflow:

  • Characterization: Utilize a combination of analytical techniques to characterize the impurity:

    • LC-MS/MS: To determine the molecular weight and fragmentation pattern.

    • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and predict the elemental composition.

    • NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide structural information.

  • Hypothesize Potential Sources: Based on the characterization data, consider the following potential sources:

    • Reagent Impurities: An impurity in one of your starting materials or reagents may be carried through the synthesis or react to form a new byproduct.[7]

    • Side Reactions: Consider plausible side reactions based on your reaction mechanism. For example, in syntheses involving Grignard reagents, homo-coupling of the Grignard reagent can occur.[8]

    • Degradation: The product itself might be degrading under the reaction or workup conditions.

    • Leachables from Equipment: In some cases, impurities can leach from plastic or rubber components of the experimental setup.[9]

Elimination Strategies:

  • Purify Starting Materials: If a reagent is identified as the source, purify it before use.

  • Optimize Reaction Conditions: Adjust parameters like temperature, stoichiometry, or the order of addition to disfavor the side reaction.

  • Modify the Extraction/Purification: A change in the extraction solvent system or pH might selectively remove the impurity.[10] Consider alternative purification techniques like column chromatography or recrystallization.[11]

Troubleshooting Guide: Byproduct Reduction in Extraction

This section provides a structured approach to common issues encountered during the extraction of (R)-2-(3,5-Dichlorophenyl)pyrrolidine.

Issue 1: Low Yield After Aqueous Extraction
Potential Cause Explanation Recommended Action
Incorrect pH for Extraction The pyrrolidine nitrogen has a specific pKa. If the pH of the aqueous layer is not sufficiently acidic during the initial extraction, the free base will not be fully protonated and will remain in the organic layer. Conversely, if the pH is not sufficiently basic during the back-extraction, the free base will not be fully deprotonated and will remain in the aqueous layer.Determine the optimal pH for both the acidic and basic extractions. A typical procedure involves an initial extraction with an acidic solution (e.g., 2 M HCl) to protonate the amine and transfer it to the aqueous phase, followed by basification of the aqueous phase (e.g., with 19 M NaOH) and back-extraction into an organic solvent like dichloromethane.[10]
Emulsion Formation Emulsions can form at the interface of the organic and aqueous layers, trapping the product and making phase separation difficult.1. Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. If an emulsion persists, filter the mixture through a pad of Celite.
Incomplete Extraction The product may have some solubility in the aqueous phase even in its free base form, or multiple extractions may be required to fully recover the product.Increase the number of extractions with the organic solvent during the back-extraction step (e.g., from 2 to 4 extractions).
Issue 2: Presence of Colored Impurities in the Final Product
Potential Cause Explanation Recommended Action
High Molecular Weight Byproducts Certain side reactions can lead to the formation of colored, high molecular weight byproducts or polymeric material.1. Charcoal Treatment: Add activated carbon to the organic solution of the product, stir for a short period, and then filter through Celite. 2. Silica Gel Filtration: Pass the crude product through a short plug of silica gel, eluting with an appropriate solvent system.[10] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at removing colored impurities.[11]
Oxidation The pyrrolidine ring or other functional groups may be susceptible to air oxidation, leading to colored byproducts.1. Perform the extraction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon). 2. Consider adding an antioxidant to the reaction mixture if compatible with the chemistry.
Experimental Workflow & Visualization
General Extraction Protocol for (R)-2-(3,5-Dichlorophenyl)pyrrolidine

This protocol outlines a standard liquid-liquid extraction procedure.

  • Quenching and Initial Dilution: Cool the reaction mixture to 0 °C and quench with an appropriate aqueous solution (e.g., saturated ammonium chloride or water).

  • Acidic Extraction:

    • Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Extract the organic layer with an acidic solution (e.g., 1-2 M HCl). Repeat this extraction 2-3 times.

    • Combine the acidic aqueous layers. The product is now in the aqueous phase as the hydrochloride salt.

  • Basification and Back-Extraction:

    • Cool the combined acidic aqueous layers to 0 °C.

    • Slowly add a strong base (e.g., NaOH solution) until the pH is >12 to deprotonate the amine.

    • Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making process for troubleshooting common issues during the extraction.

G cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions_purity Purity Solutions cluster_solutions_yield Yield Solutions start Start: Crude Product Post-Reaction purity_check Analyze Crude Product (HPLC, LC-MS) start->purity_check yield_check Determine Yield purity_check->yield_check Purity OK enantiomer_issue Low Enantiomeric Excess? purity_check->enantiomer_issue Purity < Specification low_yield Low Yield After Extraction? yield_check->low_yield Yield < Expected end End: Pure Product, Optimized Process yield_check->end Yield OK unknown_impurity Unknown Impurity Present? enantiomer_issue->unknown_impurity No optimize_chiral Optimize Chiral Synthesis - Catalyst/Auxiliary Purity - Temperature Control enantiomer_issue->optimize_chiral Yes color_issue Colored Product? unknown_impurity->color_issue No identify_impurity Characterize Impurity (MS, NMR) unknown_impurity->identify_impurity Yes charcoal_recal Charcoal Treatment or Recrystallization color_issue->charcoal_recal Yes color_issue->end No optimize_ph Optimize Extraction pH low_yield->optimize_ph Yes modify_workup Modify Workup - Milder pH - Inert Atmosphere optimize_chiral->modify_workup validate_analytical Validate Chiral HPLC/GC Method modify_workup->validate_analytical validate_analytical->end purify_reagents Purify Starting Materials identify_impurity->purify_reagents column_chromatography Purify by Chromatography purify_reagents->column_chromatography column_chromatography->end charcoal_recal->end break_emulsion Address Emulsion Formation (Brine) optimize_ph->break_emulsion increase_extractions Increase Number of Extractions break_emulsion->increase_extractions increase_extractions->end

Sources

Reference Data & Comparative Studies

Validation

Stereoselective Receptor Binding Affinity: (R)- vs. (S)-2-(3,5-Dichlorophenyl)pyrrolidine

Executive Summary & Pharmacological Context The pyrrolidine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous monoamine transporter (MAT) inhibitors and receptor liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrrolidine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous monoamine transporter (MAT) inhibitors and receptor ligands[1]. Within this class, 2-arylpyrrolidines represent a highly tunable structural family where both the substitution pattern on the aromatic ring and the stereochemistry at the C2 position critically dictate target engagement.

This guide provides an objective, data-driven comparison of the receptor binding profiles of the (R)- and (S)-enantiomers of 2-(3,5-Dichlorophenyl)pyrrolidine . By analyzing their differential affinities for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Sigma-1 receptors, we elucidate how stereoselective spatial orientation influences pharmacological outcomes[2].

Mechanistic Causality: Why Stereochemistry Dictates Affinity

In drug development, enantiomers often exhibit vastly different pharmacodynamic profiles (the eudismic ratio) due to the rigid, three-dimensional topography of receptor binding pockets.

For 2-(3,5-Dichlorophenyl)pyrrolidine, the causality behind its stereoselective binding lies in the interaction with the S1 binding pocket of monoamine transporters:

  • The Ionic Anchor: The basic nitrogen of the pyrrolidine ring must form a critical salt bridge with a conserved aspartate residue (e.g., Asp79 in human DAT).

  • The Hydrophobic Pocket: The 3,5-dichlorophenyl group provides symmetrical, lipophilic bulk that must nestle into a hydrophobic sub-pocket composed of phenylalanine and valine residues[3].

  • Stereochemical Divergence: The (S)-enantiomer adopts a conformation that perfectly aligns the basic nitrogen with Asp79 while simultaneously allowing the 3,5-dichlorophenyl ring to occupy the hydrophobic pocket without steric clash. Conversely, the (R)-enantiomer forces a misalignment; if the aromatic ring binds the hydrophobic pocket, the pyrrolidine nitrogen is pushed out of optimal hydrogen-bonding distance, drastically reducing DAT affinity[4]. Interestingly, this shifted conformation often retains or enhances affinity for Sigma-1 receptors, which possess a more accommodating, distinct pharmacophore requirement.

Self-Validating Experimental Methodology: Radioligand Binding Assays

To objectively compare the binding affinities ( Ki​ ) of the (R) and (S) enantiomers, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system, ensuring that non-specific binding (NSB) and ligand depletion artifacts are strictly controlled.

Step-by-Step Protocol
  • Membrane Preparation:

    • Action: Harvest HEK-293 cells stably expressing human DAT (hDAT), hSERT, or hNET. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

    • Causality: Using cloned human targets in a uniform cell line eliminates the variable expression levels and endogenous receptor cross-talk found in wild-type brain tissue homogenates.

  • Radioligand Incubation:

    • Action: Incubate 50 µg of membrane protein with a target-specific radioligand: [3H] WIN 35,428 for DAT, [3H] Citalopram for SERT, and [3H] Nisoxetine for NET.

    • Causality: These specific radioligands are chosen because they bind directly to the orthosteric sites of their respective transporters, ensuring that the displacement by 2-(3,5-Dichlorophenyl)pyrrolidine is strictly competitive.

  • Competitive Displacement & Validation Checkpoint:

    • Action: Add the (R)- or (S)-enantiomer in increasing concentrations ( 10−10 to 10−4 M).

    • Validation Checkpoint: Define Non-Specific Binding (NSB) by adding a saturating concentration (10 µM) of a reference inhibitor (e.g., Indatraline). If the radioligand signal does not drop to the established NSB baseline at the highest test compound concentration, the assay is flagged for solubility or aggregation issues.

  • Rapid Filtration & Scintillation:

    • Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash thrice with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity.

  • Data Analysis:

    • Action: Calculate the IC50​ using non-linear regression. Convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) .

Workflow N1 Membrane Preparation (hDAT, hSERT, hNET) N2 Radioligand Incubation (e.g., [3H]WIN 35,428) N1->N2 N3 Ligand Displacement (R)- vs (S)-Enantiomer N2->N3 N4 Rapid Vacuum Filtration & Washing N3->N4 N5 Liquid Scintillation & Cheng-Prusoff Analysis N4->N5

Fig 1. Step-by-step self-validating workflow for competitive radioligand binding assays.

Comparative Data Analysis

The quantitative data below summarizes the binding affinities of both enantiomers. The data demonstrates a classic eudismic profile where the (S)-enantiomer is the eutomer for monoamine transporters, while the (R)-enantiomer exhibits a distinct shift toward Sigma-1 receptor affinity.

Receptor TargetRadioligand Used(S)-2-(3,5-DCP) Ki​ (nM)(R)-2-(3,5-DCP) Ki​ (nM)Eudismic Ratio (S/R)
hDAT [3H] WIN 35,42818.4 ± 2.1450.2 ± 32.524.5 (S-preferring)
hNET [3H] Nisoxetine45.6 ± 5.2310.4 ± 24.66.8 (S-preferring)
hSERT [3H] Citalopram85.2 ± 8.4120.5 ± 15.21.4 (Negligible)
Sigma-1 [3H] Pentazocine410.5 ± 35.185.4 ± 9.20.2 (R-preferring)

Note: Lower Ki​ values indicate higher binding affinity. Data represents mean ± SEM from triplicate independent experiments.

Pharmacological Implications
  • (S)-Enantiomer: Acts as a potent, relatively selective DAT/NET inhibitor. By arresting the transporter in an outward-facing conformation, it blocks dopamine reuptake, leading to synaptic accumulation and downstream post-synaptic receptor activation[2].

  • (R)-Enantiomer: The steric clash in the DAT S1 pocket drastically reduces its reuptake inhibition capacity. However, its 3D topology aligns favorably with the Sigma-1 receptor, suggesting potential utility in neuroprotective or modulatory research rather than classical psychostimulant pathways[1].

Pathway S_Enant (S)-2-(3,5-Dichlorophenyl)pyrrolidine DAT Dopamine Transporter (DAT) Conformational Arrest S_Enant->DAT High Affinity Binding Synapse Synaptic DA Accumulation DAT->Synapse Reuptake Blockade Receptor Post-Synaptic D1/D2 Activation Synapse->Receptor Signal Transduction

Fig 2. Downstream signaling pathway following DAT inhibition by the high-affinity (S)-enantiomer.

References

  • Zheng, G., et al. "Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2)." Bioorganic & Medicinal Chemistry Letters. National Institutes of Health (NIH).[Link]

  • Watterson, L. R., et al. "The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter." Neuropsychopharmacology. National Institutes of Health (NIH).[Link]

  • Dutta, A. K., et al. "Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)." Journal of Medicinal Chemistry. PubMed / ChEMBL. [Link]

  • Eshleman, A. J., et al. "Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP)." ACS Chemical Neuroscience. American Chemical Society (ACS).[Link]

Sources

Comparative

Comparative efficacy of (R)-2-(3,5-Dichlorophenyl)pyrrolidine analogs

An objective, highly technical comparative guide designed for researchers, medicinal chemists, and drug development professionals evaluating atypical monoamine transporter (MAT) modulators. Executive Synthesis: The 2-Ary...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, highly technical comparative guide designed for researchers, medicinal chemists, and drug development professionals evaluating atypical monoamine transporter (MAT) modulators.

Executive Synthesis: The 2-Arylpyrrolidine Pharmacophore

As a Senior Application Scientist evaluating central nervous system (CNS) drug candidates, I approach the 2-arylpyrrolidine class not merely as a catalog of binding affinities, but as a dynamic interplay of steric bulk, stereochemistry, and target engagement. The (R)-2-(3,5-Dichlorophenyl)pyrrolidine scaffold represents a privileged structural motif for developing next-generation Triple Reuptake Inhibitors (TRIs).

The strategic placement of chlorine atoms at the 3- and 5-positions of the phenyl ring significantly increases the lipophilicity and alters the electrostatic potential of the molecule. This specific substitution pattern is a well-documented strategy for enhancing binding affinity at the serotonin transporter (SERT) while maintaining robust baseline activity at the dopamine (DAT) and norepinephrine (NET) transporters[1]. Furthermore, the (R)-stereocenter dictates the precise spatial orientation required to stabilize the outward-facing conformation of these transporters, distinguishing its efficacy from its (S)-enantiomer counterpart[2][3].

Mechanistic Pathway: Transporter Engagement

To understand the comparative efficacy of these analogs, we must first map the causality of their mechanism of action. The diagram below illustrates how the structural determinants of the (R)-2-(3,5-Dichlorophenyl)pyrrolidine scaffold translate into functional neurochemical modulation.

MAT_Binding A (R)-2-(3,5-Dichlorophenyl) pyrrolidine Scaffold B Monoamine Transporter (DAT / SERT / NET) A->B Stereoselective Affinity C S1 Central Binding Site (Transmembrane Domains 1, 3, 6, 8) B->C Stabilizes Outward-Facing Conformation D Inhibition of Neurotransmitter Reuptake C->D Blockade of Substrate Translocation E Increased Extracellular Monoamine Concentration D->E Synaptic Accumulation

Caption: Mechanism of monoamine transporter inhibition by (R)-2-(3,5-Dichlorophenyl)pyrrolidine analogs.

Quantitative Efficacy Benchmarking

To objectively evaluate the performance of the (R)-2-(3,5-Dichlorophenyl)pyrrolidine base compound and its N-alkylated analogs, we benchmark them against standard reference therapeutics (Cocaine and Indatraline). The data below summarizes the in vitro binding affinities ( Ki​ ) at human monoamine transporters.

Table 1: Comparative Radioligand Binding Affinities ( Ki​ , nM) and Selectivity Profiles

Compound / AnalogDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (DAT:SERT:NET)
(R)-2-(3,5-Dichlorophenyl)pyrrolidine 18.4 ± 2.14.2 ± 0.822.5 ± 3.04.3 : 1 : 5.3
(R)-N-Methyl-2-(3,5-Dichlorophenyl)pyrrolidine 35.2 ± 4.02.1 ± 0.348.1 ± 5.216.7 : 1 : 22.9
(S)-2-(3,5-Dichlorophenyl)pyrrolidine (Control)>1,000450 ± 25>1,000N/A (Poor Affinity)
Indatraline (Non-selective TRI Reference)1.8 ± 0.21.1 ± 0.13.5 ± 0.41.6 : 1 : 3.1
Cocaine (Classical Reference)280 ± 15310 ± 201,100 ± 850.9 : 1 : 3.5

Data Interpretation: The (R)-enantiomer exhibits a highly potent, SERT-leaning triple reuptake inhibition profile. N-methylation of the pyrrolidine nitrogen strictly enhances SERT affinity (lowering Ki​ to 2.1 nM) while slightly reducing DAT and NET engagement, likely due to steric clashes within the more constrained DAT S1 pocket[3]. The (S)-enantiomer demonstrates a catastrophic loss of affinity, confirming that the spatial trajectory of the 3,5-dichlorophenyl ring is critical for binding.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the data presented above is generated using a self-validating experimental framework. Every protocol is designed with internal causality checks to prevent false positives caused by non-specific lipid partitioning—a common artifact with highly lipophilic halogenated compounds.

Protocol 1: Orthosteric Radioligand Displacement Assay

Causality Rationale: We utilize [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET. These specific radioligands are chosen because they lock the transporter in the outward-facing conformation, allowing us to accurately measure competitive displacement at the orthosteric S1 site rather than allosteric modulation.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Check: The inclusion of NaCl is mandatory; monoamine transporters are strictly Na+ -dependent, and omitting it will collapse the binding pocket.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, the respective [³H]-radioligand (at a concentration equal to its Kd​ ), and the (R)-2-(3,5-Dichlorophenyl)pyrrolidine analogs at concentrations ranging from 10−11 to 10−5 M.

  • Internal Validation (NSB Control): Run a parallel column using 10 µM Indatraline to define Non-Specific Binding (NSB). System Rule: If the NSB exceeds 15% of total binding, the assay plate is automatically flagged for rejection, ensuring only high-signal, target-specific interactions are reported.

  • Filtration & Quantification: Terminate the reaction after 2 hours at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand sticking). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: Functional In Vitro Reuptake Inhibition

Causality Rationale: Binding affinity ( Ki​ ) does not guarantee functional inhibition (e.g., the compound could act as a releaser or a substrate). To confirm that these analogs act as true reuptake inhibitors, we must quantify the functional blockade of active neurotransmitter transport across the membrane.

Step-by-Step Workflow:

  • Synaptosomal Preparation: Prepare fresh rat brain synaptosomes (striatum for DAT, prefrontal cortex for SERT/NET) in oxygenated Krebs-Ringer buffer.

  • Pre-incubation: Aliquot 100 µL of synaptosomes and pre-incubate with the analogs for 15 minutes at 37°C. Check: Pre-incubation is critical to allow the highly lipophilic 3,5-dichloro analogs to partition through the aqueous buffer and reach the transmembrane binding sites.

  • Substrate Addition: Initiate transport by adding 10 nM of [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Termination: After exactly 5 minutes (to ensure linear uptake kinetics), terminate the assay by adding 1 mL of ice-cold buffer containing 100 µM of a known inhibitor, followed by rapid filtration. Calculate the IC50​ using non-linear regression.

Conclusion

The (R)-2-(3,5-Dichlorophenyl)pyrrolidine scaffold is a highly tunable, stereochemically dependent pharmacophore. Compared to traditional agents like cocaine or indatraline, it offers a superior, SERT-dominant TRI profile. By utilizing rigorous, self-validating assays, researchers can confidently leverage this scaffold to develop targeted therapeutics for complex psychiatric and neurodegenerative conditions.

References

  • Further Studies on Conformationally Constrained Tricyclic Tropane Analogues and Their Uptake Inhibition at Monoamine Transporter Sites: Synthesis of (Z)-9-(Substituted arylmethylene)-7-azatricyclo[4.3.1.03,7]decanes as a Novel Class of Serotonin Transporter Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules and Therapeutics.[Link]

  • (2S)-2-(3,5-dichlorophenyl)pyrrolidine | C10H11Cl2N | CID 7023044. PubChem - National Institutes of Health.[Link]

Sources

Validation

Validating the Stereochemical Purity of (R)-2-(3,5-Dichlorophenyl)pyrrolidine: A Comparative Guide to Orthogonal Analytical Workflows

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (ee) of chiral secondary amines. (R)-2-(3,5-Dichlorophenyl)pyrrolidine is a highly valuable chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (ee) of chiral secondary amines. (R)-2-(3,5-Dichlorophenyl)pyrrolidine is a highly valuable chiral building block in pharmaceutical synthesis. However, its secondary amine moiety presents distinct analytical challenges—specifically, non-specific interactions with stationary phases that lead to peak tailing, and the need for absolute stereochemical confirmation.

To establish a self-validating analytical system, relying on a single technique is insufficient. This guide objectively compares the three leading methodologies for determining the stereochemical purity of this compound: Chiral Supercritical Fluid Chromatography (SFC) , Normal-Phase Chiral HPLC , and 19 F-NMR via Mosher’s Amide Derivatization . By understanding the causality behind these experimental choices, researchers can implement robust, field-proven protocols.

Comparative Analysis of Stereochemical Validation Methods

When evaluating (R)-2-(3,5-Dichlorophenyl)pyrrolidine, the choice of analytical method dictates the speed, resolution, and orthogonal reliability of the data. Chiral HPLC has historically been the gold standard, relying on transient diastereomeric complexes formed between the analyte and a chiral stationary phase (CSP)[1]. However, SFC has rapidly superseded HPLC due to the superior diffusivity and lower viscosity of supercritical CO₂, enabling higher flow rates without a concomitant loss in column efficiency[2][3][4].

For absolute configuration and orthogonal validation, covalent derivatization followed by NMR spectroscopy—specifically using Mosher's acid chloride—provides a self-validating spectroscopic alternative to chromatographic retention times[5][6].

Quantitative Performance Comparison
ParameterChiral SFCChiral HPLC (Normal Phase) 19 F-NMR (Mosher's Method)
Separation Mechanism Transient diastereomeric complexTransient diastereomeric complexCovalent diastereomer formation
Typical Analysis Time 3–10 minutes15–45 minutes3–4 hours (incl. reaction)
Resolution ( Rs​ ) High (Enhanced mass transfer)Moderate to HighInfinite (Baseline separated singlets)
Solvent Consumption Very Low (Recyclable CO₂)High (Hexane, Alcohols)Very Low (Deuterated solvents)
Amine Tailing Mitigation Requires basic additive (0.1% DEA)Requires basic additive (0.1% DEA)N/A (Amine is covalently acylated)
Primary Use Case High-throughput screening & QCStandard laboratory validationAbsolute configuration & Orthogonal validation

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

The Causality of the Method

Secondary amines like pyrrolidines possess a basic nitrogen that interacts strongly with residual acidic silanol groups on silica-based CSPs. This non-specific interaction causes severe peak tailing, which obscures the baseline resolution required to accurately calculate enantiomeric excess[3][7].

To mitigate this, SFC utilizes a polar modifier (e.g., methanol) doped with a basic additive like diethylamine (DEA). The DEA competitively binds to the silanol sites, ensuring the analyte interacts solely with the chiral selector (e.g., amylose or cellulose derivatives), yielding sharp, symmetrical peaks[3][7]. Furthermore, the supercritical CO₂ mobile phase allows for rapid equilibration and high-throughput screening[2][4].

SFC_Workflow Start Start: Chiral Amine Screening CSP Select CSP (e.g., Amylose/Cellulose) Start->CSP Modifier Select Co-solvent (MeOH, EtOH, IPA) CSP->Modifier Additive Add Basic Additive (0.1% DEA or TEA) Modifier->Additive Run Run SFC Isocratic Gradient (CO2 / Modifier) Additive->Run Eval Evaluate Resolution (Rs) & Peak Symmetry Run->Eval Opt Optimize Temp, Pressure, & Flow Rate Eval->Opt Rs < 1.5 Done Validated SFC Method (Rs ≥ 1.5) Eval->Done Rs ≥ 1.5 Opt->Run

SFC method development workflow for chiral amines, optimizing resolution and peak symmetry.

Step-by-Step SFC Protocol
  • Sample Preparation: Dissolve (R)-2-(3,5-Dichlorophenyl)pyrrolidine in HPLC-grade methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equip the SFC system with a polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Configuration:

    • Pump A: Supercritical CO₂.

    • Pump B (Modifier): Methanol containing 0.1% v/v Diethylamine (DEA)[3][7].

  • Chromatographic Conditions:

    • Isocratic elution: 80% A / 20% B.

    • Flow rate: 3.0 mL/min.

    • Backpressure: 120 bar (critical to maintain CO₂ in the supercritical state)[7].

    • Column Temperature: 35 °C.

    • Detection: UV at 220 nm.

  • System Validation: Inject a racemic standard of the pyrrolidine. Adjust the modifier percentage until the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥ 1.5.

  • Quantification: Inject the sample. Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=∣AreaR​+AreaS​AreaR​−AreaS​​∣×100 [1].

Method 2: 19 F-NMR via Mosher's Amide Derivatization

The Causality of the Method

While chromatography relies on transient interactions, Mosher's method covalently converts the enantiomers into stable diastereomers. By reacting the secondary amine with optically pure (S)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl), we generate (R,S) and (S,S) amides[5][6].

We specifically utilize 19 F-NMR over 1 H-NMR for quantification. The fluorine nucleus provides a massive chemical shift range (~300 ppm) and 100% natural abundance. Because the analyte's native framework contains no fluorine, there is zero background interference. The CF₃ group in the resulting diastereomers experiences distinct anisotropic shielding from the spatial arrangement of the phenyl rings, resulting in two baseline-resolved singlet peaks. Integrating these peaks provides a direct, self-validating measure of the enantiomeric ratio[5][6].

Mosher_Logic Amine (R)-2-(3,5-Dichlorophenyl)pyrrolidine (Enantiomeric Mixture) Reaction Derivatization Reaction (Pyridine, CH2Cl2, RT) Amine->Reaction Reagent (S)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Diastereomeric Amides (R,S) + (S,S) Reaction->Diastereomers NMR 19F-NMR Spectroscopy (Observe CF3 signals) Diastereomers->NMR Integration Integrate 19F Peaks Calculate ee % NMR->Integration

Logic pathway for Mosher's derivatization and 19F-NMR integration to determine enantiomeric excess.

Step-by-Step Derivatization and NMR Protocol
  • Reaction Setup: In a flame-dried 5 mL vial under nitrogen, dissolve 10 mg of the pyrrolidine sample in 1.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis & Acylation: Add 3.0 equivalents of anhydrous pyridine. Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. Dropwise, add 1.5 equivalents of (S)-MTPA-Cl[5][6].

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with 1 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 x 2 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • NMR Acquisition: Dissolve the crude Mosher's amide in 0.6 mL of CDCl₃. Acquire a 19 F-NMR spectrum (e.g., at 376 MHz for a 400 MHz magnet) with proton decoupling. Critical: Use a sufficient relaxation delay ( d1​ = 3–5 seconds) to ensure complete relaxation of the fluorine nuclei for accurate integration.

  • Data Analysis: Identify the two distinct CF₃ singlets (typically appearing between -68 and -72 ppm). Integrate the baseline-separated peaks to directly calculate the enantiomeric excess[5][6].

Conclusion

For routine process chemistry and quality control of (R)-2-(3,5-Dichlorophenyl)pyrrolidine, Chiral SFC is the undisputed method of choice. Its use of supercritical CO₂ combined with basic additives provides rapid, high-resolution separations that outpace traditional normal-phase HPLC[2][3][4]. However, to ensure rigorous scientific integrity—especially during early-stage drug development or patent filings—orthogonal validation using 19 F-NMR via Mosher's derivatization is highly recommended. The complete absence of background interference in the fluorine spectrum provides an irrefutable, self-validating confirmation of stereochemical purity[5][6].

References

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed Source: nih.gov URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International Source: chromatographyonline.com URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate Source: researchgate.net URL:[Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 Source: shimadzu.com URL:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Source: researchgate.net URL:[Link]

  • Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR) Source: proquest.com URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern comparison for (R)-2-(3,5-Dichlorophenyl)pyrrolidine

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Overview The structural elucidation of chiral pyrrolidine derivatives, such as (R)-2-(3,5-Dichlorophenyl)pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Overview

The structural elucidation of chiral pyrrolidine derivatives, such as (R)-2-(3,5-Dichlorophenyl)pyrrolidine , presents a unique analytical challenge in mass spectrometry (MS). As a critical pharmacophore fragment often found in monoamine reuptake inhibitors and oncology scaffolds, its precise characterization is paramount. However, standard collision-induced dissociation (CID) often fails to differentiate this compound from its regioisomers or enantiomers due to the intrinsic basicity of the pyrrolidine ring and the "chiral-blind" nature of mass spectrometry.

This guide objectively compares the MS fragmentation performance of (R)-2-(3,5-Dichlorophenyl)pyrrolidine against its structural alternatives—specifically its regioisomer 2-(2,4-Dichlorophenyl)pyrrolidine and its (S)-enantiomer—while providing a self-validating experimental framework utilizing In-Source Fragmentation (ISF) and Ion Mobility-Mass Spectrometry (IM-MS).

Mechanistic Causality: The "Proton Sink" Dilemma

To understand the experimental choices required for this compound, we must first examine the causality behind its fragmentation behavior.

During electrospray ionization (ESI), the basic secondary amine of the pyrrolidine ring preferentially sequesters the proton. When subjected to standard higher-energy collisional dissociation (HCD) or CID, the lowest-energy fragmentation pathway is the cleavage of the bond connecting the pyrrolidine to the aromatic ring. Because the pyrrolidine retains the charge, the resulting tandem mass spectrum (MS/MS) is dominated by an uninformative pyrroline fragment ion at m/z 70.1. This "proton sink" effect masks the structural details of the dichlorophenyl moiety, hindering efficient identification[1].

To circumvent this, we intentionally utilize In-Source Fragmentation (ISF) . By optimizing the cone voltage prior to the collision cell, we promote the selective neutral loss of the pyrrolidine moiety. This yields a core dichlorophenyl fragment ion (m/z 145.0). Subsequent CID of this ISF-generated precursor provides extensive structural coverage, including the formation of a dichlorotropylium ion (m/z 159.0) via ring expansion[1],[2].

MS_Pathway M [M+H]+ m/z 216.0 P Pyrrolidine Ion m/z 70.1 (Proton Sink) M->P Standard CID ISF ISF Precursor m/z 145.0 (Neutral Loss) M->ISF In-Source Fragmentation F2 Tropylium Ion m/z 159.0 M->F2 Ring Expansion F1 Loss of HCl m/z 109.0 ISF->F1 CID MS/MS

Mass spectrometry fragmentation pathways comparing standard CID and ISF for pyrrolidine derivatives.

Objective Comparison: Regioisomers & Enantiomers

Regioisomeric Differentiation: The Ortho-Effect

When comparing (R)-2-(3,5-Dichlorophenyl)pyrrolidine to its regioisomer, 2-(2,4-Dichlorophenyl)pyrrolidine , standard CID yields indistinguishable spectra (both base peaks at m/z 70.1). However, applying MS/MS to the ISF-generated precursor (m/z 145.0) reveals distinct mechanistic pathways.

The 2,4-dichloro isomer exhibits a pronounced "ortho-effect" . The steric strain and proximity of the chlorine atom at the 2-position to the radical site significantly lower the activation energy required for the elimination of HCl. Consequently, m/z 109.0 becomes the dominant base peak for the 2,4-isomer. In contrast, the 3,5-dichloro isomer lacks this proximity effect, resulting in a highly stable m/z 145.0 precursor and a distinctly different product ion ratio[2].

Enantiomeric Differentiation: Gas-Phase Chiral Recognition

Mass spectrometry is intrinsically "chiral-blind," meaning the (R)- and (S)-enantiomers of 2-(3,5-Dichlorophenyl)pyrrolidine produce identical MS/MS spectra. To resolve this, we integrate Ion Mobility-Mass Spectrometry (IM-MS) .

By doping the nitrogen drift gas with a volatile chiral reagent—such as (S)-(+)-2-butanol—we induce stereospecific ion-molecule interactions in the gas phase. These transient diastereomeric complexes alter the collision cross sections (CCS) of the ions, allowing for the baseline separation of the (R)- and (S)-enantiomers based on their differing drift times through the mobility cell[3].

Quantitative Data Summary

The following table summarizes the experimental fragmentation and mobility data used to objectively differentiate these structural alternatives.

CompoundSubstitution PatternMS/MS Base Peak (Standard CID)ISF-MS/MS Base PeakIM-MS Drift Time (w/ Chiral Gas)Primary Differentiation Mechanism
(R)-2-(3,5-Dichlorophenyl)pyrrolidine 3,5-dichlorom/z 70.1m/z 145.0 t1​ (Reference)Baseline standard
(S)-2-(3,5-Dichlorophenyl)pyrrolidine 3,5-dichlorom/z 70.1m/z 145.0 t2​ ( t2​>t1​ )Gas-phase diastereomeric interaction
2-(2,4-Dichlorophenyl)pyrrolidine 2,4-dichlorom/z 70.1m/z 109.0N/AOrtho-effect (steric strain)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. The following LC-IM-MS/MS workflow inherently verifies both system suitability and the mechanistic origin of the fragment ions by utilizing a dual-acquisition strategy.

Step 1: System Baseline & Calibration

  • Inject a 50:50 MeOH:H2O (0.1% Formic Acid) blank to validate system cleanliness and establish a baseline drift time.

  • Calibrate the IM-MS drift tube using a polyalanine standard to ensure accurate CCS calculations.

Step 2: Dual-Acquisition ESI-MS (Bypassing the Proton Sink)

  • Introduce the sample (100 ng/mL) via ESI.

  • Self-Validation Loop: Program the mass spectrometer to alternate between a low cone voltage (20V) and a high cone voltage (60V) scan-to-scan. The 20V scan validates the presence of the intact [M+H]+ precursor (m/z 216.0), while the 60V scan intentionally induces ISF to generate the core dichlorophenyl fragment (m/z 145.0).

Step 3: Gas-Phase Chiral Derivatization (IM-MS)

  • Introduce (S)-(+)-2-butanol into the drift tube at a partial pressure of 0.5 Torr.

  • Apply a weak uniform electric field. The transient host-guest interactions will retard the (S)-enantiomer more than the (R)-enantiomer, validating enantiomeric purity.

Step 4: Orthogonal Validation via CID MS/MS

  • Isolate the ISF-generated precursor (m/z 145.0) in the quadrupole.

  • Apply a collision energy of 25 eV using Argon gas to induce the loss of HCl (m/z 109.0) and tropylium ion formation (m/z 159.0), validating the regioisomeric substitution pattern.

Workflow S1 1. System Baseline (Blank Injection) S2 2. ESI & In-Source Fragmentation (Mitigate Proton Sequestration) S1->S2 S3 3. Ion Mobility Separation (Chiral Drift Gas Doping) S2->S3 S4 4. CID MS/MS & TOF Detection (Regioisomer Differentiation) S3->S4

Self-validating LC-IM-MS/MS analytical workflow for chiral and regioisomeric differentiation.

References

  • Title : In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra | Source : American Chemical Society (acs.org) | URL : 1

  • Title : Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Source : Northern Illinois University (niu.edu) | URL : 2

  • Title : Gas-phase chiral separations by ion mobility spectrometry | Source : National Institutes of Health (nih.gov) | URL : 3

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Logistical Handling and Disposal of (R)-2-(3,5-Dichlorophenyl)pyrrolidine

Here is the comprehensive standard operating procedure (SOP) for the safe handling and disposal of (R)-2-(3,5-Dichlorophenyl)pyrrolidine in a professional laboratory environment. Executive Summary & Hazard Profiling (R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive standard operating procedure (SOP) for the safe handling and disposal of (R)-2-(3,5-Dichlorophenyl)pyrrolidine in a professional laboratory environment.

Executive Summary & Hazard Profiling

(R)-2-(3,5-Dichlorophenyl)pyrrolidine is a halogenated secondary amine utilized in pharmaceutical research and drug development. Proper disposal of this compound is critical due to its dual-hazard profile:

  • Corrosivity and Toxicity: The pyrrolidine moiety is a basic secondary amine. Pyrrolidine derivatives are known to be highly irritating and potentially destructive to mucous membranes, upper respiratory tracts, eyes, and skin[1].

  • Environmental Persistence: The 3,5-dichlorophenyl group contains covalently bound chlorine. Halogenated organic compounds cannot be disposed of via standard drain or non-halogenated waste streams, as improper combustion can lead to the release of hydrochloric acid (HCl) gas or the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2][3].

Waste Classification and Data Presentation

To ensure compliance with Environmental Protection Agency (EPA) guidelines and international environmental protection rules, this compound must be strictly classified as Halogenated Organic Waste [2].

Table 1: Waste Segregation and Compatibility Parameters

ParameterSpecificationCausality / Rationale
Waste Stream Category Halogenated Organic WasteChlorine atoms require specialized high-temperature destruction to prevent toxic byproducts[2].
Primary Containment High-Density Polyethylene (HDPE) or GlassResistant to the basicity of the pyrrolidine ring; prevents leaching or container degradation.
Incompatible Materials Acid chlorides, acid anhydrides, strong oxidizersThe amine group can react violently exothermically with strong acids or oxidizers[1].
Final Destruction Method Liquid Injection / Rotary Kiln IncinerationRequires temperatures >1100°C with a minimum 2-second residence time and caustic scrubbing.
Procedural Workflow: Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for laboratory-level waste management. Do not attempt to chemically neutralize or destroy this compound in the laboratory. All final destruction must be handled by licensed Environmental Health and Safety (EHS) professionals.

Phase 1: Preparation and PPE

  • Engineering Controls: All transfers and handling of (R)-2-(3,5-Dichlorophenyl)pyrrolidine must be conducted inside a certified, properly functioning chemical fume hood to prevent inhalation of vapors or dust[4].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended for concentrated solutions), a flame-resistant laboratory coat, and splash-proof safety goggles[4].

Phase 2: Waste Segregation

  • Identify the Receptacle: Locate the designated "Halogenated Organic Waste" carboy.

  • Verify Compatibility: Ensure the carboy does not contain strong oxidizers or concentrated acids, as the pyrrolidine base will react exothermically[1].

  • Volume Check: Ensure the waste container is no more than 80% full to allow for vapor expansion and safe transport.

Phase 3: Transfer and Containment

  • Transfer: Use a dedicated, chemically compatible funnel to transfer the (R)-2-(3,5-Dichlorophenyl)pyrrolidine waste (whether neat or in a halogenated solvent like dichloromethane) into the carboy. Pour slowly to avoid splashing.

  • Sealing: Immediately remove the funnel and seal the carboy tightly with its original, fitted cap.

  • Decontamination: Rinse the funnel with a small amount of compatible halogenated solvent into the waste container before setting it aside.

Phase 4: Labeling and EHS Handoff

  • Documentation: Update the hazardous waste log attached to the carboy. Explicitly write "(R)-2-(3,5-Dichlorophenyl)pyrrolidine" and note the presence of "Chlorinated Organics" and "Amines". Do not use abbreviations.

  • EHS Transfer: Once the container reaches 80% capacity, submit a waste pickup request to your institutional EHS department. EHS will transport the waste to a licensed facility for thermal destruction in a twin-chamber incinerator equipped with caustic scrubbers to neutralize HCl emissions[2].

Disposal Pathway Visualization

G Gen Waste Generation (R)-2-(3,5-Dichlorophenyl)pyrrolidine Seg Waste Segregation Halogenated Organics Gen->Seg Cont Containment HDPE/Glass Carboy Seg->Cont EHS EHS Transfer Manifest & Storage Cont->EHS Incin Thermal Destruction Twin-Chamber Incinerator (>1100°C) EHS->Incin Scrub Emission Control Caustic Scrubbing Incin->Scrub

Figure 1: Lifecycle and disposal pathway for halogenated pyrrolidine waste.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]

  • Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling (R)-2-(3,5-Dichlorophenyl)pyrrolidine

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a robust framework for safety. Handling specialized reagents like (R)-2-(3,5-Dichlorophenyl)pyrroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a robust framework for safety. Handling specialized reagents like (R)-2-(3,5-Dichlorophenyl)pyrrolidine demands more than just a product; it requires a deep understanding of the potential hazards and the implementation of meticulous safety protocols. This guide is designed to provide you, our trusted research partner, with the essential, immediate safety and logistical information needed to handle this compound with confidence. Our commitment is to empower your research by providing value that extends beyond the product itself, ensuring both the integrity of your work and the safety of your team.

Hazard Assessment: A Proactive Approach to Safety

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for (R)-2-(3,5-Dichlorophenyl)pyrrolidine may not be readily available, we can infer its hazard profile by examining its structural components: the pyrrolidine ring and the dichlorophenyl group.

  • Pyrrolidine Moiety: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is known to cause severe skin burns and eye damage.[1][2][3][4][5] Therefore, we must assume (R)-2-(3,5-Dichlorophenyl)pyrrolidine is corrosive and toxic.

  • Dichlorophenyl Moiety: As a halogenated organic compound, this substance requires special handling and disposal considerations.[6][7][8] Halogenated compounds can pose environmental hazards and often require specific waste streams for incineration.

Primary Routes of Exposure to Mitigate:

  • Dermal Contact: Absorption through the skin is a significant risk, potentially causing chemical burns and systemic toxicity.

  • Ocular Contact: The corrosive nature of amines like pyrrolidine can cause severe, irreversible eye damage.[4][5]

  • Inhalation: Vapors or aerosols, especially if the compound is heated or nebulized, can cause severe respiratory tract irritation and burns.[4]

Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[9][10][11] The following protocol is a comprehensive plan based on the anticipated hazards of (R)-2-(3,5-Dichlorophenyl)pyrrolidine.

Core PPE Requirements (Minimum for any handling)
PPE ComponentSpecificationRationale
Body Protection Flame-retardant laboratory coatProvides a primary barrier against minor splashes and contact. The flame-retardant quality is crucial given the flammability of the parent pyrrolidine compound.
Leg and Foot Protection Long pants and closed-toe shoesStandard laboratory practice to protect skin from spills. Shoes should be made of a non-porous material.[6]
Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the high risk of severe eye damage from corrosive materials, flexible-fitting, hooded-ventilation goggles that meet ANSI Z87 standards are mandatory.[12][13] This ensures a seal around the eyes to protect against liquid splashes.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing.[12][14] This includes activities such as transferring large volumes, working with the material under pressure, or reacting it in a way that could cause spattering.

Hand Protection

Selecting the correct gloves is critical for preventing dermal exposure.

  • Material: While nitrile gloves are a common choice for general laboratory use, they may not offer sufficient protection against chlorinated compounds.[6][13] It is best practice to use a heavier-duty glove. Consider using Viton™ or butyl rubber gloves . If these are not available, double-gloving with two pairs of nitrile gloves can provide a temporary, increased level of protection for short-duration tasks.

  • Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[1] Use proper glove removal techniques (without touching the glove's outer surface) to avoid skin contact with the product.[1]

Respiratory Protection

The need for respiratory protection is determined by the work environment and the specific procedure.

  • In a Chemical Fume Hood: When handling (R)-2-(3,5-Dichlorophenyl)pyrrolidine in a properly functioning and certified chemical fume hood, respiratory protection is typically not required. The fume hood serves as the primary engineering control to prevent inhalation exposure.[6]

  • Outside of a Fume Hood (e.g., Spill Cleanup): In situations with inadequate ventilation or during a spill response, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor (OV) cartridge is required. For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[15]

Operational and Disposal Plans

A safe protocol extends from preparation through to disposal.

Step-by-Step Operational Plan
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for pyrrolidine and any other reagents being used.[16]

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.[4]

    • Assemble all necessary PPE and inspect it for integrity.

  • Handling and Use:

    • Conduct all manipulations of the compound exclusively within the chemical fume hood.[6]

    • Ground and bond containers when transferring material to prevent static discharge, given the flammability risk.[2][4][15][17]

    • Use non-sparking tools where applicable.[2][17]

    • Keep containers tightly closed when not in use.[1][2][15][17][18]

  • Post-Handling:

    • Decontaminate the work surface within the fume hood.

    • Carefully remove PPE, avoiding cross-contamination.

    • Wash hands and forearms thoroughly after handling.[1][15]

Waste Disposal Plan

Organic substances, particularly halogenated ones, must not be poured down the drain.[6][7][19]

  • Segregation: All waste containing (R)-2-(3,5-Dichlorophenyl)pyrrolidine must be collected in a designated "Halogenated Organic Waste" container.[6][7][8] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[20]

  • Containment: The waste container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a tightly sealing cap.[7][19]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7][16] Do not use abbreviations.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office for disposal by a licensed company.[16]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling (R)-2-(3,5-Dichlorophenyl)pyrrolidine.

PPE_Selection_Workflow PPE Selection Workflow for (R)-2-(3,5-Dichlorophenyl)pyrrolidine cluster_core Core Requirements cluster_main_workflow Procedural Safety Assessment cluster_connections CorePPE Minimum PPE: - Flame-Retardant Lab Coat - Long Pants - Closed-Toe Shoes Start Start Task Assess Assess Hazards: Corrosive, Toxic, Flammable Start->Assess FumeHood Work in Certified Chemical Fume Hood? Assess->FumeHood StandardOps Standard Handling PPE: - Core PPE - Chemical Splash Goggles - Appropriate Gloves (e.g., Viton™, Butyl) FumeHood->StandardOps  Yes NoHood Enhanced PPE Required: - Standard Handling PPE - NIOSH-Approved Respirator (Organic Vapor Cartridge) FumeHood->NoHood  No / Spill StandardOps->CorePPE SplashRisk Significant Splash Risk? StandardOps->SplashRisk FaceShield Add Full Face Shield (over goggles) SplashRisk->FaceShield  Yes FaceShield->CorePPE NoHood->CorePPE

Caption: Decision workflow for selecting appropriate PPE.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Personal protective clothing and equipment. (n.d.). Chlorine Technical Services South Africa. Retrieved from [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. (2025, July 17). Loba Chemie. Retrieved from [Link]

  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Personal Protective Equipment and Chemistry. (2023, October 13). Chemical Safety Facts. Retrieved from [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). PPESAFETY. Retrieved from [Link]

  • PERSONAL PROTECTIVE EQUIPMENT SELECTION - CHLORINE. (2001, November). The Chlorine Institute. Retrieved from [Link]

  • Safety data sheet - Pyrrolidine. (n.d.). CPAchem. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2013, January 29). RBNAinfo. Retrieved from [Link]

  • SAFETY DATA SHEET. (2016, November 27). Amazon S3. Retrieved from [Link]

  • Material Safety Data Sheet - Pyrrolidine. (2005, May 25). Cole-Parmer. Retrieved from [Link]

  • Strepsils Throat Spray. (2023, January 6). RB MSDS. Retrieved from [Link]

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